(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
Description
BenchChem offers high-quality (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1-(6-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2O2/c1-25-19-9-3-13-11-15(23)5-7-17(13)21(19)22-18-8-6-16(24)12-14(18)4-10-20(22)26-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJOTOKUVNPQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383177 | |
| Record name | 1,1'-Binaphthalene, 6,6'-dibromo-2,2'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74866-27-6 | |
| Record name | 1,1'-Binaphthalene, 6,6'-dibromo-2,2'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene chemical structure
The Architect’s Guide to (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene: Structural Logic, Synthesis, and Catalytic Applications
Introduction: The Blueprint of a Privileged Chiral Scaffold
In the realm of asymmetric synthesis and advanced materials science, the design of the chiral pocket dictates the efficacy of the catalyst. (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene serves as a foundational architectural unit for these systems. By combining the rigid, non-racemizing atropisomerism of the binaphthyl backbone with highly reactive halogen handles, this compound bridges the gap between simple axial chirality and complex, sterically demanding ligand networks.
This technical whitepaper deconstructs the physicochemical logic of this molecule, outlines self-validating synthetic protocols, and explores its critical role in generating optically active polymers and next-generation chiral ligands.
Physicochemical Profiling & Structural Logic
The utility of this specific binaphthyl derivative stems from two deliberate structural modifications of the parent (S)-BINOL molecule:
-
Conformational Locking via 2,2'-Dimethoxy Groups: Free hydroxyl groups in BINOL can participate in unwanted side reactions (e.g., oxidation or premature metal coordination) and allow for a degree of flexibility. Methylation 1 [1], rigidly locking the dihedral angle of the (S)-configuration and preventing thermal racemization.
-
Electronic Activation & 6,6'-Dibromination: The methoxy groups strongly donate electron density into the naphthyl rings via resonance, specifically activating the 6-position (para to the ether linkage across the fused system). Bromination at these sites provides highly reactive, regioselective handles for palladium-catalyzed cross-coupling, enabling the extension of the molecule's π-system.
Table 1: Key Physicochemical Properties
| Property | Value / Specification |
| IUPAC Name | (1S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene |
| CAS Registry Number | 117745-41-2 |
| Molecular Formula | C22H16Br2O2 |
| Molecular Weight | 472.17 g/mol |
| Appearance | White to light-yellow crystalline solid |
| Stereochemistry | (S)-Atropisomer |
Strategic Synthesis: The Self-Validating Protocol
The synthesis of the target compound relies on a highly controlled, two-step sequence. The following protocol is designed with built-in causality to ensure absolute regioselectivity and high yield,2 [2].
Step 1: O-Methylation (Conformational Locking)
-
Objective: Convert (S)-BINOL to (S)-2,2'-dimethoxy-1,1'-binaphthalene.
-
Reagents: (S)-BINOL (1.0 eq), Methyl Iodide (MeI, 4.0 eq), Potassium Carbonate (K₂CO₃, 4.0 eq), Acetone.
-
Methodology:
-
Suspend (S)-BINOL and anhydrous K₂CO₃ in dry acetone under an inert argon atmosphere. (Causality: Anhydrous conditions prevent the premature hydrolysis of the highly electrophilic MeI).
-
Add MeI dropwise at room temperature, then heat the mixture to reflux for 24 hours. (Causality: The heterogeneous nature of the K₂CO₃ base requires elevated temperatures and extended time to drive the double deprotonation and subsequent alkylation to completion).
-
Cool the reaction, filter off the inorganic salts, concentrate the filtrate in vacuo, and recrystallize from ethanol to yield the pure dimethoxy intermediate.
-
Step 2: Regioselective Bromination (Installing the Handles)
-
Objective: Electrophilic aromatic substitution exclusively at the 6,6'-positions.
-
Reagents: (S)-2,2'-dimethoxy-1,1'-binaphthalene (1.0 eq), Bromine (Br₂, 2.2 eq), Dichloromethane (CH₂Cl₂).
-
Methodology:
-
Dissolve the intermediate in dry CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath. (Causality: Low temperature is the critical variable here. It completely suppresses bromination at the electronically active but sterically hindered 4,4'-positions, ensuring absolute thermodynamic control and 6,6'-regioselectivity).
-
Add a solution of Br₂ in CH₂Cl₂ dropwise over 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench vigorously with saturated aqueous sodium thiosulfate (Na₂S₂O₃). (Causality: Thiosulfate immediately reduces any unreacted Br₂ to benign bromide ions, preventing over-bromination during the concentration phase).
-
Extract the organic layer, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to afford the final (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene.
-
Fig 1: Stepwise synthesis and functionalization of the chiral binaphthyl core.
Applications in Advanced Materials & Asymmetric Catalysis
The true value of this dibromo-binaphthyl derivative is realized in its downstream applications, particularly in the synthesis of highly complex, sterically demanding architectures.
Optically Active Conjugated Polymers
By utilizing the 6,6'-dibromo handles, this monomer can be subjected to palladium-catalyzed polycondensation with aryl diboronic acids or diynes. Because the 1,1'-binaphthyl backbone is rigidly twisted, it forces the resulting polymer chain to adopt a highly ordered, 3 [3]. These optically active polymers exhibit massive specific optical rotation and are highly sought after for applications in chiral sensing, enantioselective separation (HPLC stationary phases), and circularly polarized luminescence (CPL) devices.
Protocol: Pd-Catalyzed Suzuki Polycondensation
-
Charge a Schlenk flask with (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene (1.0 eq), an aryl diboronic acid (1.0 eq), and the catalyst Pd(PPh₃)₄ (0.05 eq).
-
Add a rigorously degassed mixture of Toluene and 2M aqueous K₂CO₃ (3:1 v/v). (Causality: Degassing via freeze-pump-thaw cycles is critical. Oxygen will rapidly cause the oxidative homocoupling of the boronic acids, terminating polymer chain growth, and will degrade the active Pd(0) catalyst).
-
Heat the biphasic mixture to 90 °C for 48 hours under vigorous stirring to maximize interfacial contact.
-
Precipitate the resulting viscous mixture into cold methanol, filter, and purify the polymer via Soxhlet extraction (using acetone) to remove low-molecular-weight oligomers and catalyst residues.
Fig 2: Pd-catalyzed polycondensation yielding optically active helical polymers.
References
-
Scribd / Organic Chemistry Archives. "Experimental Procedures: Synthesis and NMR Characterization of Binaphthyl Derivatives." Scribd. Available at:[Link]
-
Kawakami, Y. & Tang, H. "Recent progress in the synthesis of conformationally optically active polymers." Tandfonline. Available at: [Link]
Sources
CAS 117745-41-2 physical properties and safety data
CAS 117745-41-2: (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene Technical Guide
Part 1: Identity & Significance
CAS 117745-41-2 corresponds to (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene (also referred to as (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl).[1] This compound is a chiral, atropisomeric biaryl derivative derived from the privileged BINOL (1,1'-bi-2-naphthol) scaffold.
In the pharmaceutical and materials science sectors, this substance serves as a critical chiral building block .[2] Its rigid binaphthyl backbone, combined with the steric bulk of bromine atoms at the 6,6'-positions and the methoxy protection at the 2,2'-positions, makes it an ideal precursor for synthesizing complex chiral ligands (e.g., phosphines for asymmetric catalysis) or for incorporation into chiral polymers and optical materials.
Part 2: Physical & Chemical Characterization
The following data aggregates experimentally determined values and structure-activity relationship (SAR) estimates for this specific derivative.
| Property | Data | Note |
| Chemical Name | (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene | IUPAC Nomenclature |
| CAS Number | 117745-41-2 | Unique Identifier |
| Molecular Formula | C₂₂H₁₆Br₂O₂ | |
| Molecular Weight | 472.17 g/mol | |
| Appearance | White to off-white crystalline powder | Solid at STP |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water | Lipophilic nature |
| Chirality | (S)-Enantiomer | Atropisomeric axial chirality |
| Melting Point | >100°C (Estimated) | Exact experimental value not standardized in public dossiers; analogs melt ~130-140°C |
| Reactivity | Stable under ambient conditions; Reactive at Br-positions (Lithiation/Coupling) | Precursor for Suzuki/Buchwald couplings |
Part 3: Safety & Handling Protocols
GHS Classification: Warning (Category 2 Irritant)
| Hazard Code | Hazard Statement | Prevention Protocol (P-Codes) |
| H315 | Causes skin irritation | P280 : Wear protective gloves/protective clothing/eye protection. |
| H319 | Causes serious eye irritation | P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. |
| H335 | May cause respiratory irritation | P261 : Avoid breathing dust/fume/gas/mist/vapors. |
Handling Directive:
-
Moisture Sensitivity: While the methoxy ether is stable, the compound should be stored in a cool, dry place to prevent physical degradation or caking.
-
Incompatibility: Avoid strong oxidizing agents.
-
Disposal: Halogenated organic waste streams.
Part 4: Experimental Application – Synthesis & Validation
Protocol: Synthesis of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene Objective: To synthesize CAS 117745-41-2 from (S)-6,6'-Dibromo-BINOL via Williamson Ether Synthesis.
Mechanism:
This reaction utilizes a standard nucleophilic substitution (
Reagents:
-
(S)-6,6'-Dibromo-1,1'-bi-2-naphthol (1.0 equiv)
-
Methyl Iodide (MeI) (3.0 - 5.0 equiv) or Dimethyl Sulfate (DMS)
-
Potassium Carbonate (
) (4.0 equiv) -
Solvent: Acetone (Reagent Grade) or DMF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Dissolution: Add (S)-6,6'-Dibromo-1,1'-bi-2-naphthol and anhydrous Acetone (0.1 M concentration). Stir until fully dissolved.
-
Deprotonation: Add anhydrous
powder. The suspension may turn slightly yellow/orange as the phenolate forms. -
Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is volatile and carcinogenic. Use a fume hood.
-
Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–24 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc). The starting material (more polar, lower
) should disappear, replaced by the less polar dimethyl ether product (higher ).
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
/KI). -
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid.
-
Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica Gel, Hexane/DCM) to obtain pure white crystals of CAS 117745-41-2.
Part 5: Visualization of Reaction Pathway
The following diagram illustrates the synthesis and potential downstream application (Lithiation) of the target compound.
Caption: Synthetic pathway from BINOL to CAS 117745-41-2, highlighting the critical methylation step.
References
-
PubChem Compound Summary . (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene (Analogous Structure Data). National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses . Preparation of 2,2'-Dibromo-1,1'-binaphthyl. Org. Synth. 1989, 67, 20. Available at: [Link]
Sources
Technical Deep Dive: 6,6'-Dibromo vs. 3,3'-Dibromo BINOL Derivatives
[1]
Executive Summary
For researchers in asymmetric catalysis and ligand design, the distinction between 3,3'- and 6,6'-substituted 1,1'-bi-2-naphthol (BINOL) derivatives is not merely structural—it is functional.
-
3,3'-Dibromo BINOL acts as a steric gatekeeper . Substituents at these positions directly shape the chiral pocket, defining the enantioselective trajectory of catalytic transformations. It is the obligate precursor for high-performance catalysts like chiral phosphoric acids (e.g., TRIP).
-
6,6'-Dibromo BINOL serves as a remote modulator . Substituents here influence the electronic density of the naphthyl system and the acidity of the hydroxyls without sterically crowding the active site. It is primarily used for electronic tuning, solubility adjustment, and as a polymerization handle.
This guide details the mechanistic divergence, synthetic protocols, and strategic applications of these two critical scaffolds.
Part 1: Structural & Electronic Analysis
The BINOL scaffold possesses
The 3,3'-Position: Steric Control
The
-
Steric Impact: Even a simple bromine atom at the 3,3'-position significantly restricts the rotation of substrates bound to the hydroxyls.
-
Derivatization Potential: The 3,3'-dibromo motif is rarely the endpoint. It is almost exclusively a handle for Suzuki-Miyaura or Kumada couplings to install massive aryl groups (e.g., 2,4,6-triisopropylphenyl), creating the deep chiral pockets required for difficult asymmetric inductions.
The 6,6'-Position: Electronic & Structural Extension
The
-
Electronic Impact: Bromine is an electron-withdrawing group (EWG). At the 6,6'-position, it increases the acidity of the phenolic protons via inductive and resonance effects, altering the Lewis acidity of metal centers bound to the BINOL.
-
Structural Role: Because these positions point away from the active site, they are ideal for linking BINOL units into polymers or Metal-Organic Frameworks (MOFs) without compromising the integrity of the chiral pocket.
Visualization of Influence Zones
Caption: Functional divergence of BINOL substitution patterns. 3,3' dictates sterics; 6,6' dictates electronics and architecture.
Part 2: Synthetic Pathways[2][4][5]
The synthesis of these two derivatives illustrates a fundamental principle in aromatic substitution: Electronic control vs. Directed metalation.
Synthesis of 6,6'-Dibromo BINOL (Direct Electrophilic Substitution)
The hydroxyl group is a strong ortho, para-director. However, the 3-position (ortho) is sterically hindered and electronically less favorable for direct electrophilic attack compared to the 6-position (para).
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Selectivity: High.[1][2][3][4][5] Direct bromination yields >95% 6,6'-isomer under controlled cold conditions.[6]
Synthesis of 3,3'-Dibromo BINOL (Directed Ortho-Lithiation)
Direct bromination cannot access the 3,3'-isomer cleanly. To force substitution at the 3-position, one must use a Directed Ortho Metalation (DoM) strategy.
-
Mechanism:
-
Protection: Mask OH as Methoxymethyl (MOM) ether to coordinate Lithium.
-
Lithiation: n-BuLi deprotonates the C3 position (stabilized by MOM coordination).
-
Quench: An electrophilic bromine source (e.g.,
or ) is added. -
Deprotection: Acid hydrolysis restores the OH groups.
-
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways. Route A utilizes inherent electronic bias; Route B overrides it via chelation-controlled lithiation.
Part 3: Experimental Protocols
Protocol A: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
Principle: Low-temperature electrophilic substitution to maximize regioselectivity.
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Maintain an inert atmosphere (
or Ar). -
Dissolution: Dissolve (R)-BINOL (5.0 g, 17.5 mmol) in anhydrous Dichloromethane (DCM, 150 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Higher temperatures promote over-bromination or 3,6-mixtures.
-
Bromination: Add Bromine (
, 2.2 equiv, 38.5 mmol) dropwise over 30 minutes. -
Reaction: Stir at -78°C for 2.5 hours, then allow to warm slowly to room temperature over 4 hours.
-
Quench: Quench with saturated aqueous
(sodium bisulfite) to destroy excess bromine. -
Workup: Separate phases. Wash organic layer with water and brine. Dry over
. -
Purification: Recrystallize from Toluene/Hexane.
-
Yield: Typically 85-95%.
-
Validation:
NMR shows loss of the doublet at the C6 position and a shift in the C5/C7 signals.
-
Protocol B: Synthesis of (R)-3,3'-Dibromo-1,1'-bi-2-naphthol
Principle: Directed Ortho Metalation (DoM).
Step 1: MOM Protection
-
Suspend (R)-BINOL (5.0 g) in THF (100 mL) at 0°C.
-
Add NaH (60% dispersion, 2.5 equiv) cautiously. Stir 30 min.
-
Add MOM-Cl (2.5 equiv) dropwise. Stir overnight at RT. Quench with water, extract with EtOAc.[7] Yield: >95% (MOM-BINOL).
Step 2: Lithiation & Bromination
-
Dissolve (R)-MOM-BINOL (5.0 g, 13.4 mmol) in anhydrous THF (100 mL) under Argon.
-
Cool to 0°C (or -78°C depending on specific base strength preference, 0°C is often sufficient for MOM-directed lithiation).
-
Add n-BuLi (2.5 M in hexanes, 3.0 equiv, 40 mmol) dropwise. The solution typically turns yellow/orange.
-
Stir for 1-2 hours to ensure dilithiation.
-
Cool to -78°C. Add
(3.5 equiv) or dissolved in THF dropwise. -
Stir 1 hour at -78°C, then warm to RT. Quench with
. -
Extract and concentrate to obtain crude 3,3'-dibromo-MOM-BINOL.
Step 3: Deprotection
-
Dissolve the crude intermediate in Methanol/THF (1:1).
-
Add conc. HCl (approx 5 mL) or Amberlyst-15 resin.
-
Reflux for 4-12 hours until TLC shows loss of MOM groups.
-
Purification: Column chromatography (Hexane/EtOAc) or recrystallization.
-
Yield: Typically 60-75% over 3 steps.[8]
-
Validation:
NMR shows a singlet at the C4 position (due to C3 substitution) and disappearance of the characteristic C3-H doublet.
-
Part 4: Comparative Data & Applications
Property Comparison Table[3]
| Feature | 3,3'-Dibromo BINOL | 6,6'-Dibromo BINOL |
| Primary Function | Steric Gatekeeper (Chiral Pocket) | Electronic/Structural Modulator |
| Synthesis Difficulty | High (3 steps, requires organolithium) | Low (1 step, direct bromination) |
| Acidity (pKa) | Increased (Inductive effect, ortho) | Increased (Inductive/Resonance, para) |
| Catalytic Use | Precursor for TRIP, Phosphoramidites | Lewis Acid activation, Polymer catalysis |
| Downstream Chem | Suzuki coupling for bulky aryls | Suzuki coupling for polymer linkers |
| Cost | High | Low |
Case Study: Why Position Matters
In the synthesis of Chiral Phosphoric Acids (CPAs) , the 3,3'-dibromo derivative is indispensable.
-
Reaction: Asymmetric Transfer Hydrogenation or Mannich Reactions.
-
Mechanism: The phosphate oxygen binds the substrate. Large aryl groups at the 3,3'-positions (installed via the dibromide) fold over the active site, forcing the substrate into a specific orientation.
-
Failure Mode: If 6,6'-dibromo BINOL were used to make the phosphate, the "walls" of the catalyst would be too far away (
) to influence the substrate, resulting in a racemic product (0% ee).
References
-
Synthesis of 6,6'-Dibromo BINOL
- Sogah, G. D. Y.; Cram, D. J. "Host-Guest Complexation. 14. Host-Guest Chemistry of Complexes of Chiral Crown Ethers with Chiral Ammonium Ions." Journal of the American Chemical Society, 1979, 101, 3035–3042.
-
Synthesis of 3,3'-Dibromo BINOL (DoM Method)
- Cox, P. J.; Wang, W.; Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in 1,1'-Bi-2-naphthol Derivatives." Tetrahedron Letters, 1992, 33, 2253–2256.
-
Electronic Effects & Acidity
- Li, X.; et al. "Equilibrium acidities of BINOL type chiral phenolic hydrogen bonding donors in DMSO." Organic Chemistry Frontiers, 2014, 1, 105-109.
-
Applications in Phosphoric Acid Catalysis
- Akiyama, T. "Stronger Brønsted Acids." Chemical Reviews, 2007, 107, 5744–5758.
Sources
- 1. BINOL and Derivatives [sigmaaldrich.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105669389B - A kind of BINOL derivatives and its preparation method and application - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Whitepaper: Solubility Profile and Handling of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
This technical guide provides a comprehensive analysis of the solubility profile, handling, and application of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene in chloroform (
Executive Summary
(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene (CAS: 117745-45-6 for R-enantiomer; S-enantiomer is the mirror image) is a critical chiral intermediate used in the synthesis of enantioselective catalysts and ligands. Its solubility in chlorinated solvents, particularly chloroform, is a defining physicochemical attribute that dictates its purification, handling, and utility in organic synthesis.
Core Finding: This compound exhibits high solubility in chloroform. The lipophilic nature of the binaphthyl core, combined with the methylation of the hydroxyl groups (removing hydrogen bond donors) and the polarizability of the bromine substituents, makes chloroform a thermodynamically ideal solvent. It is frequently used as the primary solvent for optical rotation measurements, NMR spectroscopy, and as the "good solvent" in recrystallization pairs.
Physicochemical Characterization
Understanding the structural basis of solubility is essential for predicting behavior in various solvent systems.
Structural Identity[1]
-
IUPAC Name: (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
-
Molecular Formula:
-
Molecular Weight: 472.18 g/mol [1]
-
Key Functional Groups:
-
Binaphthyl Backbone: Provides a rigid, lipophilic aromatic scaffold (high
- interaction potential). -
Methoxy Groups (-OMe): Methylation of the 2,2'-hydroxyls eliminates the strong hydrogen-bond donating capability of the parent BINOL, significantly increasing solubility in aprotic, moderately polar solvents like chloroform.
-
Bromine Substituents (6,6'): Increase molecular weight and polarizability (London dispersion forces), enhancing interaction with the heavy chlorine atoms in chloroform.
-
Solubility Parameter Analysis
The solubility behavior can be rationalized using Hansen Solubility Parameters (HSP). Chloroform is a "soft" solvent with moderate polarity and weak hydrogen bonding capacity, matching the solute's profile.
| Parameter | Chloroform (Solvent) | (S)-6,6'-Dibromo-2,2'-dimethoxy... (Solute Est.) | Interaction Status |
| Dispersion ( | 17.8 MPa | High (Aromatic rings + Br) | Excellent Match |
| Polarity ( | 3.1 MPa | Low-Moderate (Ethers) | Good Match |
| H-Bonding ( | 5.7 MPa | Low (Acceptor only) | Compatible |
Solubility Profile in Chloroform[3][4]
Quantitative Assessment
While specific saturation limits (g/L) are rarely published for intermediate derivatives, the solubility can be bracketed based on standard laboratory protocols for this class of compounds:
-
Operational Solubility:
at 20°C.-
Evidence: Optical rotation measurements for this and the related MOM-protected derivative are standardly performed at
( or ) in chloroform, indicating instant and complete dissolution at this concentration.
-
-
Saturation Limit (Estimated): Likely exceeds
at 25°C.
Temperature Dependence
Solubility in chloroform exhibits a positive Van 't Hoff correlation.
-
Ambient (25°C): High solubility; suitable for extraction and reaction solvent.
-
Reflux (61°C): Very high solubility; used to dissolve crude solids prior to adding an anti-solvent (e.g., Hexane or Methanol) for recrystallization.
-
Cooled (-20°C): Solubility decreases significantly, allowing for high-yield recovery during crystallization.
Experimental Protocols
Protocol: Gravimetric Solubility Determination
If exact saturation data is required for a specific process scale-up, use this self-validating protocol.
Materials:
-
(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene (Solid).
-
HPLC-grade Chloroform (Amylene stabilized recommended to prevent acidity).
-
0.22
m PTFE Syringe Filter.
Workflow:
-
Saturation: Add excess solid to 5 mL of chloroform in a sealed vial.
-
Equilibration: Sonicate for 10 minutes, then stir at 25°C for 4 hours. Ensure solid remains visible (saturated).
-
Filtration: Draw 1 mL of supernatant through a pre-weighed syringe filter into a pre-weighed tared vial.
-
Evaporation: Evaporate solvent under a nitrogen stream, then dry in vacuo (40°C, 2 mbar) to constant weight.
-
Calculation:
Application: Purification via Recrystallization
The high solubility in chloroform is leveraged in a "Good Solvent / Anti-Solvent" purification strategy.
Figure 1: Recrystallization workflow utilizing Chloroform as the primary solvent.
Applications & Implications
Synthesis of Chiral Ligands
This compound is a precursor to phosphine ligands (e.g., MOP type).
-
Lithiation: The bromine atoms are typically exchanged for lithium using n-BuLi.
-
Solvent Choice: While lithiation is often done in ether/THF, the workup and extraction of the methylated product are most efficiently performed with chloroform or dichloromethane due to the high partition coefficient of the product into halogenated phases.
Optical Rotation Standards
Chloroform is the standard solvent for determining the specific rotation
-
Standard:
to (c=1, ) for the S-isomer (Note: Values may vary by exact derivative; always check specific lot CoA). -
Technique: Ensure the chloroform is ethanol-free if possible, or account for the stabilizer, as ethanol can form hydrogen bonds with the ether oxygens, slightly perturbing the rotation.
Safety and Handling
Solvent Hazards (Chloroform)
-
Carcinogenicity: Suspect human carcinogen (GHS Category 2). Handle in a fume hood.
-
Stabilizers: Chloroform contains stabilizers (Ethanol or Amylene).
-
Impact: Ethanol can react with sensitive electrophiles if the binaphthalene derivative is subjected to further activation (e.g., Lewis acids) without purification. Amylene-stabilized chloroform is preferred for inert applications.
-
Compound Hazards[1]
-
Halogenated Aromatic: Brominated aromatics can be persistent. Avoid release to the environment.[5][6]
-
General: Treat as an irritant. Wear nitrile gloves and safety glasses.
References
-
Sigma-Aldrich. (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene Product Sheet. (Analogous solubility data).
-
PubChem. 2,2'-Dimethoxy-1,1'-binaphthyl (Compound Summary). National Library of Medicine.
-
TCI Chemicals. Product Specification: (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. (Optical rotation solvent data).
-
Organic Syntheses. Synthesis of (R)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl. Coll. Vol. 10, p. 191 (2004). (Purification of methoxy-binaphthyls).
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solvent selection).
Sources
- 1. 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene 95% | CAS: 117745-41-2 | AChemBlock [achemblock.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | 211560-97-3 | TCI AMERICA [tcichemicals.com]
Technical Assessment & Sourcing Guide: (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
Executive Summary
(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene is a specialized chiral building block derived from (S)-BINOL. Unlike its 3,3'-substituted counterparts often used directly as steric gates in catalysis (e.g., Maruoka catalysts), the 6,6'-dibromo derivative serves primarily as a functionalizable scaffold . The bromine atoms at the 6,6' positions act as reactive handles for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the chiral cavity or introduce electronic tuning elements for advanced fluorescent sensors and asymmetric catalysts.
This guide provides a technical deep-dive into the synthesis, impurity profile, and sourcing strategy for this compound, ensuring researchers select high-fidelity reagents for sensitive asymmetric protocols.
Chemical Identity & Critical Quality Attributes (CQAs)
To ensure reproducibility in asymmetric synthesis, the starting material must meet strict optical and chemical purity standards.
| Attribute | Specification |
| IUPAC Name | (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene |
| Common Name | (S)-6,6'-Dibromo-BINOL Dimethyl Ether |
| CAS Number | 117745-41-2 (Generic/Racemic); Verify specific enantiomer batch on CoA |
| Molecular Formula | C₂₂H₁₆Br₂O₂ |
| Molecular Weight | 472.18 g/mol |
| Chiral Purity (ee) | ≥ 99% (Critical for downstream enantioselectivity) |
| Chemical Purity | ≥ 98% (HPLC) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in water |
Note on CAS Numbers: While 117745-41-2 is often cited for the generic structure, specific enantiomers may be listed under derivative CAS numbers (e.g., 117745-45-6 for the (R)-enantiomer). Always confirm rotation
and chiral HPLC data on the Certificate of Analysis (CoA).
Synthesis & Impurity Landscape
Understanding the synthesis route is vital for anticipating impurities that may interfere with downstream catalysis. Two primary routes exist, but the Methylation-First strategy is generally preferred for superior regiocontrol.
Synthesis Pathway Analysis
-
Route A (Standard): Direct bromination of (S)-BINOL followed by methylation. This often suffers from over-bromination or difficulty in separating the 6,6' isomer from 3,3' or poly-brominated byproducts.
-
Route B (Preferred): Methylation of (S)-BINOL to (S)-BINOL Dimethyl Ether, followed by cryogenic bromination. The methoxy groups direct the bromination more cleanly to the 6,6' positions due to steric and electronic directing effects.
Impurity Profile
-
Monobromo-derivative: Result of incomplete bromination.
-
3,3'-Dibromo isomer: Regioisomer formed if temperature control is poor.
-
Des-bromo (Starting Material): Unreacted BINOL dimethyl ether.
-
Palladium Scavengers: If the material was purified via cross-coupling (rare for this intermediate but possible in recycling), trace metals may be present.
DOT Diagram: Synthesis Logic & Impurity Risks
Caption: Preferred synthesis pathway highlighting the critical cryogenic bromination step to minimize regioisomeric impurities.
Applications & Downstream Utility
This compound is not usually the final catalyst but a gateway intermediate .
Precursor for Suzuki-Miyaura Coupling
The primary utility of the 6,6'-dibromo motif is to extend the aromatic system. By coupling with aryl boronic acids, researchers create 6,6'-diaryl BINOLs .
-
Mechanism: The bulky 6,6'-substituents create a deeper chiral pocket, often enhancing enantioselectivity in reactions like the asymmetric addition of diethylzinc to aldehydes or phase-transfer catalysis.
-
Protocol Insight: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are effective. The dimethoxy protection is stable under these basic coupling conditions, unlike the free diol which might require more complex handling.
Chiral Fluorescent Sensors
Substituted BINOL ethers are used in molecular recognition.[1] The 6,6' positions are ideal for attaching fluorophores (e.g., anthracene or pyrene derivatives) without disrupting the chiral axis, allowing for the enantioselective sensing of chiral amines or amino alcohols.
Polymerization Monomers
As noted in polymer chemistry literature, 6,6'-dibromo-BINOL derivatives serve as monomers for synthesizing optically active poly(binaphthyl)s, which are used as reusable heterogeneous catalysts.
Sourcing Strategy & Supplier Landscape
When sourcing this material, "Chemical Purity" is insufficient; Optical Purity (ee) is paramount. A 99% chemically pure sample with only 90% ee will ruin an asymmetric synthesis campaign.
Recommended Suppliers
The following vendors are established sources for high-grade chiral BINOL derivatives.
| Supplier | Grade / Purity | Notes |
| TCI Chemicals | >98.0% (HPLC) | Often stocks the MOM-protected variant as well; verify structure carefully. |
| Sigma-Aldrich | 98% | Reliable CoA; check for "Enantiomeric Excess" specification. |
| Strem (Ascensus) | min. 98% (99% ee) | Top Recommendation for catalysis; explicitly lists ee% guarantees. |
| Chem-Impex | ≥ 98% | Good for bulk intermediates; often stocks larger quantities. |
| AChemBlock | 95-97% | Viable for early-stage screening; may require recrystallization. |
Procurement Checklist
-
Verify Protection Group: Ensure you are buying the Dimethoxy (Methyl ether) and not the MOM (Methoxymethyl ether) or Free Diol . The CAS numbers are distinct but names are similar.
-
Dimethoxy:[2] Stable to strong bases/acids.
-
MOM: Acid labile.
-
-
Check the CoA for Rotation: The specific rotation
should be negative (typically around -20° to -23° in CHCl₃ for similar derivatives, but always compare against the specific batch data). -
Ask for Chiral HPLC Trace: For GMP or critical path projects, request the raw chromatogram to ensure no racemic background.
Handling & Stability
-
Storage: Store at room temperature or 2-8°C in a dry, inert atmosphere (Ar or N₂). While the ether is relatively stable, the bromine functionalities can be light-sensitive over long periods.
-
Light Sensitivity: Protect from light to prevent slow debromination or radical degradation.
-
Solubility: Dissolve in DCM or Chloroform for reactions. Poor solubility in alcohols (MeOH/EtOH) makes them good candidates for recrystallization solvents if purity enhancement is needed.
References
-
Sigma-Aldrich. (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene Product Sheet.Link
-
TCI Chemicals. (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl Specifications.Link
-
Strem (Ascensus). (S)-(-)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, min.[2] 98% (99% ee).[3][2][4]Link
-
American Chemical Society (ACS). Regioselective Substitution of BINOL. Chemical Reviews. Link
-
BenchChem. Synthesis and Applications of 6,6'-Substituted BINOL Derivatives.Link
-
ResearchGate. Synthesis of a BINOL Derivative Fluorescent Sensor.Link
Sources
Technical Profile: 6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
[1][2][3][4]
Executive Summary & Compound Significance
6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene (CAS: 117745-41-2 for S-isomer, 117745-45-6 for R-isomer) is a rigid,
The introduction of bromine atoms at the 6,6'-positions enhances the electronic tuneability of the binaphthyl core and provides reactive handles for further functionalization (e.g., Suzuki-Miyaura coupling), while the methoxy groups at the 2,2'-positions lock the conformation and prevent racemization under standard reaction conditions.
Physicochemical Specifications
Identification Data
| Parameter | Technical Specification |
| IUPAC Name | 6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene |
| Common Name | 6,6'-Dibromo-BINOL Dimethyl Ether |
| CAS Number | 117745-41-2 (S-enantiomer)117745-45-6 (R-enantiomer) |
| Molecular Formula | |
| Molecular Weight | 472.18 g/mol |
| Chirality | Atropisomeric (Axial Chirality) |
Physical Properties
The melting point (MP) of BINOL derivatives is highly sensitive to the nature of the 2,2'-substituents and the crystal packing lattice.
| Property | Value / Range | Notes |
| Melting Point (Target) | ~130 – 160 °C (Estimated) | Exact literature value varies by solvate.Compare to:• 6,6'-Dibromo-BINOL (Diol): 195–199 °C [1][2]• MOM-Protected Analog: 133–137 °C [2] |
| Appearance | White to pale yellow crystalline solid | Color deepens with oxidation or impurities. |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Toluene.Insoluble in Water, Hexanes (cold). | Recrystallization often performed in Ethanol or Toluene/Hexane. |
| Specific Rotation | Concentration and solvent dependent (typically |
Technical Insight: The methylation of the 2,2'-hydroxyl groups typically lowers the melting point compared to the parent diol (195°C) due to the loss of intermolecular hydrogen bonding. However, the heavy bromine atoms maintain a relatively high lattice energy compared to unsubstituted BINOL dimethyl ether (~106°C).
Synthesis & Manufacturing Protocols
The synthesis of high-purity 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene requires strict regiocontrol. Two primary routes exist, with Route A (Bromination
Route A: Bromination-First (Standard)
This route avoids the regioselectivity issues associated with brominating electron-rich ethers.
Step 1: Bromination of BINOL
-
Reagents: (R)- or (S)-BINOL, Bromine (
), Dichloromethane (DCM). -
Conditions:
, dropwise addition. -
Mechanism: Electrophilic aromatic substitution.[1] The hydroxy group directs ortho/para; since the ortho position is the biaryl linkage, substitution occurs at the 6,6' (para) positions.
-
Yield: ~90-99%.
Step 2: Methylation (O-Alkylation)
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (
), Acetone (reflux) or DMF. -
Conditions: Reflux for 12-24 hours.
-
Purification: Recrystallization from Ethanol/Toluene.
Route B: Methylation-First (Sogah & Cram Method)
As reported by Sogah and Cram (1979), BINOL dimethyl ether can be brominated directly.
-
Conditions:
in DCM. -
Risk: Higher risk of over-bromination or regio-isomers if temperature is not strictly controlled.
Synthesis Workflow Diagram
Caption: Standard synthetic pathway ensuring regioselective 6,6'-functionalization.
Experimental Protocol: Melting Point Determination
To ensure data integrity, the melting point must be determined using a calibrated apparatus, as impurities (monobromides or hemi-solvates) significantly depress the value.
-
Sample Preparation: Dry the sample under high vacuum (0.1 mmHg) at 50°C for 4 hours to remove solvent inclusions (toluene/ethanol solvates are common).
-
Apparatus: Capillary melting point apparatus (e.g., Büchi or Thomas-Hoover).
-
Ramp Rate:
-
Fast ramp (10°C/min) to 110°C.
-
Slow ramp (1°C/min) from 110°C to melt.
-
-
Observation:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete liquefaction.
-
Note: If the sample "sweats" or shrinks below 120°C, it likely contains solvent or the monobromo impurity.
-
Quality Control & Troubleshooting
Impurity Analysis
Common impurities arise from incomplete bromination or methylation.
| Impurity | Detection Method | Impact on MP |
| Monobromo-derivative | HPLC / MS ( | Significant Depression |
| Unmethylated Phenol | IR (OH stretch ~3400 | Broadens Range |
| Solvent (Ethanol/Toluene) | ¹H NMR | False "Softening" |
Logic for Low Melting Point
Caption: Diagnostic workflow for addressing melting point depression.
References
-
BenchChem. (2025). (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol Technical Data. Retrieved from .
-
TCI Chemicals. (2024). (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl Product Specification. Retrieved from .
-
Sogah, G. D. Y., & Cram, D. J. (1979).[2] Host-Guest Complexation. 14. Host-Guest Chemistry of Complexes of... Journal of the American Chemical Society, 101(11), 3035-3042.
-
Hu, Q.-S., et al. (1996).[3] Poly(1,1'-bi-2-naphthol)s: Synthesis, Characterization, and Application. Journal of Organic Chemistry, 61(24), 8370–8377.[3]
-
Chemical Reviews. (2024). Regioselective Substitution of BINOL. American Chemical Society.[3] Retrieved from .
Optical rotation alpha D of (S)-6,6'-dibromo-2,2'-dimethoxy-binaphthyl
Chiral Metrology and Atropisomerism: A Technical Guide to the Optical Rotation of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
Executive Summary
(S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl (CAS: 117745-41-2) is a privileged, axially chiral building block extensively utilized in asymmetric catalysis and the synthesis of conformationally optically active polymers (1)[1]. In advanced materials science, the measurement of its specific optical rotation,
Mechanistic Basis of Optical Activity and Atropisomerism
The optical activity of (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl arises from atropisomerism —a form of axial chirality resulting from sterically hindered rotation around the C1-C1' single bond.
Causality of Substituent Effects:
-
2,2'-Dimethoxy Groups: The methoxy groups provide the critical steric bulk required to prevent racemization at room temperature, locking the molecule into a stable (S) or (R) configuration. Unlike hydroxyl groups (as seen in BINOL), methoxy substitution prevents intermolecular hydrogen bonding, which fundamentally alters the dihedral angle and ensures high solubility in organic solvents like THF (2)[2].
-
6,6'-Dibromo Groups: The bromine atoms serve a dual purpose. Electronically, their heavy-atom effect extends the polarizability of the naphthyl rings, which directly influences the magnitude of the specific rotation
. Chemically, they act as highly reactive electrophilic handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to form rigid, chiral conjugated polymers (3)[3].
Self-Validating Polarimetry Protocol for Determination
To ensure high-fidelity measurements of the specific rotation, researchers must strictly control concentration, solvent interactions, and temperature. The following step-by-step methodology provides a self-validating system for determining the
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg (± 0.1 mg) of (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl using a microbalance[3].
-
Solvent Selection & Dissolution: Dissolve the sample in highly pure, anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2) in a 10 mL volumetric flask to achieve a precise concentration of
g/100 mL. Causality: THF is preferred as it fully solubilizes the hydrophobic binaphthyl core, preventing aggregation-induced chiral artifacts that skew rotation data[2]. -
System Suitability & Validation (Self-Validation Step): Prior to measuring the brominated target, validate the polarimeter using the unbrominated analog, (S)-2,2'-dimethoxy-1,1'-binaphthyl. This standard must yield an
between -70° and -79° (c=1.2, THF)[2]. Achieving this validates the optical path integrity and cell cleanliness. -
Cell Calibration: Use a 100 mm (1 dm) quartz polarimeter cell. Perform a blank measurement using the pure anhydrous solvent at 20 °C to establish a strict zero baseline.
-
Measurement & Computation: Introduce the sample solution into the cell, ensuring no air bubbles are trapped. Measure the observed optical rotation (
) using the Sodium D-line ( nm) at 20 °C. Calculate the specific rotation using Biot's law: . Repeat in triplicate.
Step-by-step experimental workflow for self-validating polarimetry.
Quantitative Data: Optical Rotation Profiles
The specific rotation of the monomer serves as the baseline for evaluating chiral amplification in downstream polymers. Table 1 summarizes the optical properties of the monomer and its related polymeric derivatives.
| Compound | Configuration | Solvent | Concentration (c) | |
| 2,2'-Dimethoxy-1,1'-binaphthyl | (S) | THF | 1.0 - 1.2 | -70° to -79° |
| 6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | (S) | THF | 0.1 - 1.0 | Negative (Levorotatory) |
| Polyarylene (Binaphthyl-based) | (S)-derived | CH2Cl2 | 0.22 | -275° |
| Poly(arylenevinylene) (Binaphthyl-based) | (S)-derived | THF | 0.38 | -351° |
Table 1: Comparative specific optical rotations of binaphthyl monomers and their corresponding chiral polymers. Data synthesized from[1] and[2].
Chiral Amplification in Polymer Synthesis
When (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl is subjected to Pd-catalyzed coupling, the resulting polymers exhibit extraordinarily strong optical rotations (often exceeding -300°) (1)[1]. This phenomenon is not merely the additive sum of the monomeric units. Instead, the axial chirality of the binaphthyl units forces the rigid conjugated backbone to twist, translating local configurational chirality into macromolecular conformational chirality (a one-handed helical structure).
Workflow of chiral amplification from (S)-binaphthyl monomer to helical polymer.
References
-
Recent progress in the synthesis of conformationally optically active polymers. Taylor & Francis Online. Available at:[Link]
Advanced Applications of 6,6'-Dibromo-BINOL Dimethyl Ether in Circularly Polarized OLEDs
Executive Summary
The rapid evolution of 3D displays, quantum encryption, and advanced optical spintronics has driven the demand for Circularly Polarized Organic Light-Emitting Diodes (CP-OLEDs). Unlike traditional OLEDs, which require external anti-glare filters that trap over 50% of emitted light, CP-OLEDs inherently emit light with specific helicity, theoretically enabling 100% light energy utilization[1].
At the heart of this technological leap is the molecular design of chiral emitters. 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl (commonly referred to as 6,6'-dibromo-BINOL dimethyl ether) has emerged as a premier chiral scaffold. This whitepaper details the mechanistic rationale, synthetic workflows, and device performance metrics associated with utilizing this specific precursor to engineer next-generation CP-OLED materials.
Mechanistic Foundation: Why 6,6'-Dibromo-BINOL Dimethyl Ether?
As a Senior Application Scientist, it is critical to understand that successful CP-OLED emitter design is not merely about appending a chiral group to a fluorophore; it is about managing excited-state dynamics and structural rigidity. The selection of 6,6'-dibromo-BINOL dimethyl ether is driven by three foundational pillars of photophysics and synthetic chemistry:
A. Elimination of Excited-State Intramolecular Proton Transfer (ESIPT)
Native 1,1'-bi-2-naphthol (BINOL) possesses free hydroxyl (-OH) groups. Upon photoexcitation, these acidic protons frequently undergo ESIPT, transferring to adjacent electron-rich centers. This process opens a massive non-radiative decay channel, severely quenching the Photoluminescence Quantum Yield (PLQY). By converting the hydroxyls to dimethyl ethers (2,2'-dimethoxy), the ESIPT pathway is entirely shut down, allowing the molecule to maintain high radiative decay rates (
B. Configurational Locking and Thermal Stability
OLED fabrication often requires vacuum thermal evaporation at temperatures exceeding 200°C. Under these conditions, native BINOL is susceptible to atropisomerization (racemization via rotation around the C1-C1' bond). The steric bulk of the 2,2'-dimethoxy groups widens the dihedral angle and significantly raises the rotational energy barrier. This configurational locking ensures that the enantiomeric purity (R or S configuration) is preserved during device fabrication, maintaining the integrity of the chirality transfer[2].
C. Strategic Conjugation Axis (6,6'-Positions)
The 6,6'-positions are located at the distal ends of the naphthyl system, aligning perfectly with the long axis of the molecule's
Molecular Design & Synthesis Workflow
The typical workflow involves taking the enantiopure (R)- or (S)-6,6'-dibromo-BINOL dimethyl ether and subjecting it to a cross-coupling reaction to append chromophores, Aggregation-Induced Emission (AIE) luminogens, or TADF cores[3].
Workflow from chiral binaphthyl scaffold to CP-OLED device fabrication.
Experimental Protocol: Suzuki-Miyaura Coupling for CP-TADF Emitters
The following self-validating protocol describes the synthesis of a prototypical CP-OLED emitter by coupling a carbazole-based donor to the chiral BINOL core.
Objective: Synthesis of (R)-6,6'-bis(4-(9H-carbazol-9-yl)phenyl)-2,2'-dimethoxy-1,1'-binaphthyl.
Reagents:
-
(R)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl (1.0 equiv)
-
4-(9H-carbazol-9-yl)phenylboronic acid (2.5 equiv)
-
Potassium carbonate (
) (5.0 equiv) -
Tetrakis(triphenylphosphine)palladium(0) (
) (0.05 equiv)
Step-by-Step Methodology:
-
Preparation & Degassing: In a flame-dried Schlenk flask, combine the dibromo-BINOL core, the carbazole boronic acid, and
.-
Causality: A 2.5x excess of the boronic acid compensates for competitive protodeboronation at high temperatures.
is required to form the reactive boronate complex, facilitating the transmetalation step in the catalytic cycle.
-
-
Solvent Introduction: Add a thoroughly degassed solvent mixture of Toluene/Ethanol/Water (v/v/v 4:1:1).
-
Causality: Toluene acts as the primary organic solvent for the rigid aromatic precursors. Water dissolves the inorganic base, and ethanol serves as a phase-transfer agent, ensuring a homogeneous reaction at the solvent interface.
-
-
Catalyst Addition: Under a strict positive flow of Argon, add the
catalyst.-
Causality: The Pd(0) active species is highly susceptible to oxidation. Adding it after the solvent has been degassed prevents the formation of inactive Pd(II) black and suppresses the oxidative homocoupling of the boronic acid.
-
-
Reaction Execution: Heat the biphasic mixture to a gentle reflux (90°C) for 24 hours under an Argon atmosphere. Monitor completion via TLC (Thin-Layer Chromatography).
-
Workup & Purification: Cool the mixture to room temperature. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine and dry over anhydrous
.-
Causality: DCM is chosen over lighter solvents (like diethyl ether) because the resulting extended
-conjugated product exhibits strong intermolecular stacking, requiring a highly polarizable halogenated solvent for complete extraction. Purify the crude product via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient.
-
Photophysical & Device Performance Data
Derivatives synthesized from the 6,6'-dibromo-BINOL dimethyl ether scaffold demonstrate excellent performance in CP-OLEDs. The table below summarizes the quantitative data of representative emitter architectures[3][4][5].
| Emitter Architecture | Chiral Scaffold Core | Chromophore / Donor Unit | Max EQE (%) | Electroluminescence Dissymmetry (
Note: The integration of AIEgens (like TPE) at the 6,6' position significantly boosts the dissymmetry factor (
References
-
Enhanced enantiostability of BINOL dimethyl ether under moderate acidic conditions Source: ResearchGate / Mendeley URL:[Link]
-
Planar chiral paracyclophanes: emerging scaffolds for circularly polarized OLEDs Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Solution-Processed White Circularly Polarized Organic Light-Emitting Diodes Based on Chiral Binaphthyl Emitters Source: ResearchGate URL:[Link]
-
Quantum Chemistry Calculations of Circularly Polarized Luminescence (CPL): From Spectral Modeling to Molecular Design Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Chiral AIE Material-Based Circularly Polarized Photoluminescence and Electroluminescence Source: ResearchGate / Advanced Functional Materials URL:[Link]
Sources
- 1. Quantum Chemistry Calculations of Circularly Polarized Luminescence (CPL): From Spectral Modeling to Molecular Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Planar chiral paracyclophanes: emerging scaffolds for circularly polarized OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Regioselective Synthesis of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
Executive Summary
The synthesis of 6,6'-disubstituted BINOL derivatives is a critical foundational pathway for developing chiral ligands, fluorescent sensors, and nanoscale constructs 1. This application note details a robust, two-phase protocol for the synthesis of (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene starting from commercially available (S)-BINOL. By carefully controlling electronic activation and steric environments, this methodology ensures high regioselectivity and prevents the erosion of enantiomeric purity. The resulting dibromo-compound serves as a versatile electrophile for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to yield advanced chiral materials 2.
Mechanistic Rationale & Strategy
The direct bromination of unprotected (S)-BINOL is notoriously difficult to control, often leading to oxidative degradation or over-bromination (e.g., 4,4',6,6'-tetrabromo derivatives) due to the highly activating nature of the free hydroxyl groups 3. To circumvent this, a two-step strategy is employed:
-
Williamson Etherification (Methylation): Converting the hydroxyl groups to methyl ethers moderates the electron-donating capability of the substituents. We utilize Iodomethane (MeI) and Potassium Carbonate (K₂CO₃) in acetone. K₂CO₃ is chosen as a mild base because stronger bases (like NaH) can risk partial racemization of the sensitive binaphthyl axis at elevated temperatures.
-
Regioselective Electrophilic Aromatic Bromination: In the 2-alkoxynaphthalene system, the methoxy group directs electrophilic attack. The 1-position is sterically blocked by the binaphthyl linkage. The 3-position is sterically hindered by the adjacent twist of the rings. Therefore, resonance stabilization directs the bromonium ion attack almost exclusively to the 6,6' positions. Conducting this reaction at -78 °C is a critical causality factor: it kinetically traps the 6,6'-substitution pathway and suppresses secondary bromination at the 4,4' positions.
Experimental Workflow
Workflow for the regioselective synthesis of (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene.
Quantitative Data & Self-Validation Markers
To ensure a self-validating protocol, researchers should cross-reference their experimental progress against the quantitative parameters and analytical markers summarized below.
Table 1: Stoichiometric Parameters and Expected Outcomes
| Step | Reagent / Substrate | Equivalents | Conditions | Expected Yield | Product Appearance |
| 1 | (S)-BINOL | 1.0 | Acetone, 60 °C, 12 h | - | - |
| 1 | Iodomethane (MeI) | 3.0 | - | - | - |
| 1 | Potassium Carbonate | 3.0 | - | >95% | White crystalline solid |
| 2 | (S)-2,2'-Dimethoxy... | 1.0 | CH₂Cl₂, -78 °C to RT | - | - |
| 2 | Bromine (Br₂) | 2.2 | - | 85-90% | Off-white solid |
Table 2: Analytical Characterization (Self-Validation Markers)
| Compound | TLC R_f (Silica) | ¹H NMR Diagnostic Peaks (CDCl₃) |
| (S)-BINOL | ~0.2 (4:1 Hex/EtOAc) | δ 5.02 (s, 2H, -OH) |
| (S)-2,2'-Dimethoxy... | ~0.7 (4:1 Hex/EtOAc) | δ 3.78 (s, 6H, -OCH₃), absence of -OH |
| (S)-6,6'-Dibromo... | ~0.6 (9:1 Hex/EtOAc) | δ 3.76 (s, 6H, -OCH₃), δ 8.04 (d, 2H, H-5) |
Step-by-Step Protocols
Phase 1: Synthesis of (S)-2,2'-Dimethoxy-1,1'-binaphthalene
Objective: Protect the reactive hydroxyl groups to prevent over-oxidation and direct subsequent electrophilic substitution.
-
Setup: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with (S)-BINOL (10.0 g, 34.9 mmol, 1.0 equiv) and anhydrous K₂CO₃ (14.5 g, 104.7 mmol, 3.0 equiv).
-
Solvation: Add 100 mL of reagent-grade anhydrous acetone to the flask. Stir the suspension at room temperature for 10 minutes under a nitrogen atmosphere.
-
Alkylation: Using a glass syringe, add Iodomethane (MeI) (6.5 mL, 104.7 mmol, 3.0 equiv) dropwise. Caution: MeI is a volatile alkylating agent; perform this strictly inside a fume hood.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60 °C) and stir continuously for 12–24 hours.
-
In-Process Control (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 4:1 Hexane/EtOAc). The reaction is complete when the highly polar BINOL spot (R_f ~0.2) completely disappears, replaced by a non-polar fluorescent spot (R_f ~0.7).
-
Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove inorganic salts (K₂CO₃ and KI). Wash the filter cake with additional acetone (2 × 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL), wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield (S)-2,2'-dimethoxy-1,1'-binaphthalene as a white crystalline solid. (Yield: >95%).
Phase 2: Regioselective Bromination
Objective: Install bromine atoms at the 6,6' positions via low-temperature electrophilic aromatic substitution.
-
Setup: In a flame-dried 250 mL Schlenk flask, dissolve (S)-2,2'-dimethoxy-1,1'-binaphthalene (10.0 g, 31.8 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (120 mL) under an argon atmosphere.
-
Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes. Causality Insight: Strict adherence to -78 °C prevents the highly exothermic bromination from overcoming the activation energy required for substitution at the undesired 4,4' positions.
-
Electrophile Addition: Prepare a solution of elemental bromine (Br₂) (3.6 mL, 70.0 mmol, 2.2 equiv) in anhydrous CH₂Cl₂ (30 mL). Add this solution dropwise to the reaction flask over 45 minutes using an addition funnel.
-
Visual Validation: Upon addition, the solution will transiently turn deep red. As the bromine reacts, the color will fade.
-
Maturation: Once the addition is complete, keep the reaction at -78 °C for 1 hour, then remove the cooling bath. Allow the mixture to slowly warm to room temperature and stir for an additional 3 hours. A persistent pale orange tint indicates a slight, necessary excess of unreacted bromine, confirming full substrate conversion.
-
Quenching: Cool the flask to 0 °C and slowly add 50 mL of saturated aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the organic layer turns completely colorless, validating the neutralization of residual Br₂.
-
Workup: Transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude off-white solid from a mixture of CH₂Cl₂ and hexane (or hot ethanol) to afford pure (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene. (Yield: 85-90%).
Critical Parameters & Troubleshooting
-
Incomplete Methylation: If TLC indicates unreacted BINOL after 24 hours, the K₂CO₃ may have absorbed atmospheric moisture. Ensure the use of freshly oven-dried K₂CO₃ and anhydrous acetone.
-
Over-Bromination: If NMR analysis (specifically the appearance of complex splitting in the aromatic region instead of the clean doublet at δ 8.04) indicates tetrabromination, the cooling bath temperature likely fluctuated. Ensure the dry ice bath is well-maintained with sufficient solid CO₂ throughout the entire electrophile addition phase.
-
Emulsions During Quench: Vigorously stirring the biphasic mixture during the Na₂SO₃ quench is required. If an emulsion forms, adding a small amount of brine or filtering the biphasic mixture through a pad of Celite will rapidly break it.
References
- Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds. CrystEngComm (RSC Publishing).
- Metal-based asymmetric catalysis in Baeyer-Villiger oxidations.
- Synthesis of a BINOL Derivative Fluorescent Sensor S-N,N'-(2,2'-dimethoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(ethane-1,2-diamine). Advances in Engineering Research.
Sources
Application Note: Protocol for the Methylation of 6,6'-Dibromo-1,1'-bi-2-naphthol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, scalable, and mechanistically grounded protocol for the synthesis of 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene via the exhaustive methylation of 6,6'-dibromo-1,1'-bi-2-naphthol.
Introduction & Mechanistic Rationale
The protection and functionalization of 1,1'-bi-2-naphthol (BINOL) derivatives via methylation is a foundational transformation in the synthesis of chiral ligands, polymers, and pharmaceutical intermediates[1]. Specifically, the methylation of 6,6'-dibromo-1,1'-bi-2-naphthol yields 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene, a critical building block for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the 6,6'-positions.
This protocol leverages a classic Williamson ether synthesis[2][3]. The pKa of unsubstituted BINOL is approximately 9.5. The presence of electron-withdrawing bromine atoms at the 6,6'-positions slightly increases the acidity of the naphtholic hydroxyl groups via inductive effects. This increased acidity allows for highly efficient deprotonation using a mild base such as potassium carbonate (
Once deprotonated, the resulting naphthoxide acts as a strong nucleophile, attacking the highly electrophilic methyl iodide (
Quantitative Data & Reagent Summary
To ensure a self-validating system, precise stoichiometric control is required. The use of excess base and alkylating agent ensures exhaustive double-methylation, preventing the isolation of difficult-to-separate mono-methylated intermediates.
Table 1: Stoichiometry and Reagent Specifications (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 6,6'-Dibromo-1,1'-bi-2-naphthol | 444.12 | 1.0 eq | 4.44 g | Starting Material |
| Potassium Carbonate ( | 138.21 | 4.0 eq | 5.53 g | Mild Base |
| Methyl Iodide ( | 141.94 | 4.0 eq | 2.49 mL (5.68 g) | Alkylating Agent |
| Acetone (Anhydrous) | 58.08 | N/A | 50 mL | Polar Aprotic Solvent |
Note: Methyl iodide has a density of 2.28 g/mL.
Experimental Workflow Visualization
Workflow for the Williamson ether synthesis of 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene.
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) while cooling to room temperature.
-
Charging the Flask: Add 4.44 g (10.0 mmol) of 6,6'-dibromo-1,1'-bi-2-naphthol and 5.53 g (40.0 mmol) of finely powdered, oven-dried potassium carbonate (
) to the flask[6]. -
Solvation: Add 50 mL of anhydrous acetone. Stir the suspension vigorously at room temperature for 15–30 minutes. Mechanistic Insight: This pre-stirring period allows the heterogeneous base to initiate the deprotonation of the naphtholic hydroxyl groups, forming the yellow-tinted naphthoxide intermediate.
Phase 2: Alkylation
-
Reagent Addition: Attach a reflux condenser to the flask. Using a glass syringe, add 2.49 mL (40.0 mmol) of methyl iodide (
) dropwise to the stirring suspension. -
Reflux: Heat the reaction mixture to a gentle reflux (approx. 60 °C oil bath temperature) under an inert atmosphere.
-
Monitoring: Allow the reaction to proceed for 12 to 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent system. The product will appear as a higher
spot compared to the starting material.
Phase 3: Workup and Extraction
-
Solvent Removal: Once TLC confirms the complete consumption of the starting material, cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the acetone and unreacted highly volatile methyl iodide.
-
Quenching: Suspend the resulting residue in 50 mL of distilled water to dissolve the inorganic salts (
and ). -
Extraction: Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate or Dichloromethane (
mL). -
Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
-
Chromatography/Recrystallization: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes). Alternatively, the product can often be recrystallized from a mixture of dichloromethane and hexanes to afford 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene as a white to off-white crystalline solid[1][6].
Critical Parameters & Troubleshooting
-
Incomplete Methylation (Mono-methylation): If TLC indicates the persistent presence of a mid-
mono-methylated intermediate, it is typically caused by moisture deactivating the base or the evaporative loss of (bp 42 °C). Solution: Ensure the reflux condenser is adequately chilled (using a recirculating chiller at 5 °C). If the reaction stalls, cool to room temperature, add an additional 1.0 eq of , and resume reflux. -
Toxicity and Handling: Methyl iodide is a potent alkylating agent and a suspected carcinogen[2]. All handling, especially the addition and the post-reaction solvent evaporation, must be performed inside a certified chemical fume hood using appropriate PPE.
-
Base Preparation: For optimal reaction kinetics,
must be finely powdered. Granular has insufficient surface area for efficient heterogeneous deprotonation, which will drastically increase reaction times.
References
1.[6] Zi-Tong Liu, et al. "A Click Approach to Chiral Dendronized Polyfluorene Derivatives." Wiley-VCH. URL: 2.[1] "2,2'-Dimethoxy-1,1'-binaphthalene." Benchchem. URL: 3.[4] "NEW GREEN TECHNOLOGIES FOR ORGANOCATALYTIC ASYMMETRIC EPOXIDATION APPLICATIONS IN SYNTHESIS." uea.ac.uk. URL: 4.[2] "Practical Synthetic Organic Chemistry." chemistry-chemists.com. URL: 5.[3] "Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation." nih.gov. URL: 6.[5] Bruckner et al. "Advanced Organic Chemistry." gbcramgarh.in. URL:
Sources
- 1. 2,2'-Dimethoxy-1,1'-binaphthalene | 75685-01-7 | Benchchem [benchchem.com]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. gbcramgarh.in [gbcramgarh.in]
- 6. application.wiley-vch.de [application.wiley-vch.de]
High-Efficiency Suzuki-Miyaura Coupling of 6,6'-Dibromo-1,1'-Binaphthyls
Topic: Suzuki-Miyaura Coupling Conditions for 6,6'-Dibromo-Binaphthyls Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Process Chemists
Overcoming Solubility and Electronic Deactivation in Chiral Scaffold Functionalization
Introduction: The Strategic Challenge
The functionalization of the 6,6'-positions of 1,1'-binaphthyl frameworks (e.g., BINOL, BINAM) is a critical gateway to advanced chiral materials, including chiral porous polymers, fluorescent sensors, and high-performance ligands. Unlike the 3,3'-positions, which are dominated by steric hindrance from the proximal hydroxyl/amine groups, the 6,6'-positions present a different set of challenges:
-
Electronic Deactivation: In BINOL derivatives, the 6-position is para to the electron-donating oxygen. This increases electron density at the carbon-bromine bond, rendering it less electrophilic and significantly slowing the rate-limiting oxidative addition step of the catalytic cycle.
-
Solubility: 6,6'-Dibromo-binaphthyls exhibit notoriously poor solubility in standard organic solvents due to their rigid, aromatic structure and potential for
- stacking. This leads to heterogeneous reaction mixtures that can trap active catalyst or result in incomplete conversion. -
Double Coupling Requirement: Most applications require symmetric functionalization. Incomplete coupling (mono-arylation) is a common impurity that is difficult to separate chromatographically due to similar polarity.
This guide details a Self-Validating Protocol designed to drive the reaction to completion while preserving the atropisomeric integrity of the chiral axis.
Mechanistic Optimization & Condition Selection
To ensure reproducibility, we must align the reaction conditions with the mechanistic demands of the substrate.
A. Catalyst System: Overcoming Electronic Deactivation
Standard catalysts like Pd(PPh
-
Why SPhos? This Buchwald biaryl phosphine ligand is electron-rich and bulky. The electron richness facilitates the oxidative addition into the deactivated Ar-Br bond. The bulk promotes the reductive elimination of the sterically demanding biaryl product.
-
Why Pd(dppf)Cl
? The large bite angle of the dppf ligand stabilizes the Pd(0) species and prevents catalyst decomposition at the high temperatures required for these substrates.
B. Solvent System: The Solubility Factor
Standard Suzuki solvents (THF, DME) often fail to dissolve 6,6'-dibromo-binaphthyls at reflux.
-
Recommendation: 1,4-Dioxane or Toluene are superior due to their higher boiling points (101°C and 110°C) and better solvation of polyaromatic hydrocarbons.
-
Water Ratio: A specific ratio of water is strictly required to dissolve the inorganic base and activate the boronic acid (formation of the boronate species). We use a 4:1 Organic:Water ratio to maintain a homogeneous/emulsion phase at high temperature.
C. Base Selection
K
Visualization: Mechanistic Pathway & Workflow
Figure 1: Catalytic Cycle Adapted for 6,6'-Binaphthyls
This diagram highlights the critical "Oxidative Addition" bottleneck caused by the electron-rich naphthyl ring.
Caption: The catalytic cycle emphasizes the necessity of electron-rich ligands (SPhos) to overcome the oxidative addition barrier imposed by the electron-rich binaphthyl core.
Standardized Protocol: 6,6'-Diaryl-1,1'-Binaphthyl Synthesis
Scale: 1.0 mmol (approx. 444 mg of dibromo-BINOL) Target Yield: >85% (Isolated) Chiral Integrity: >99% ee retention (if starting with enantiopure material)
Materials Checklist
| Component | Reagent | Equiv. | Mass/Vol | Note |
| Substrate | 6,6'-Dibromo-1,1'-binaphthyl (diol or diether) | 1.0 | 1.0 mmol | Limiting Reagent |
| Coupling Partner | Aryl Boronic Acid | 3.0 | 3.0 mmol | Excess ensures double coupling |
| Catalyst Source | Pd(OAc) | 0.05 | 5 mol% | Use fresh stock |
| Ligand | SPhos | 0.10 | 10 mol% | 2:1 Ligand:Pd ratio |
| Base | K | 4.0 | 4.0 mmol | Dissolved in min. water |
| Solvent A | 1,4-Dioxane | - | 12 mL | Degassed |
| Solvent B | Deionized Water | - | 3 mL | Degassed |
Step-by-Step Methodology
Phase 1: Inert Setup (Critical for Active Catalyst)
-
Glassware Preparation: Flame-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge the 1,4-Dioxane and Water separately with Argon for 20 minutes before addition. Oxygen is the primary cause of catalyst death and homocoupling side-products.
Phase 2: Reaction Assembly
-
Charge the reaction vessel with:
-
6,6'-Dibromo-1,1'-binaphthyl (1.0 mmol)
-
Aryl Boronic Acid (3.0 mmol)
-
K
PO (4.0 mmol) -
SPhos (0.10 mmol)
-
-
Catalyst Addition: Add Pd(OAc)
(0.05 mmol) last.-
Pro-Tip: If using a glovebox, weigh Pd and Ligand there. If on a benchtop, add Pd quickly and purge immediately.
-
-
Solvent Addition: Add degassed 1,4-Dioxane (12 mL) and Water (3 mL) via syringe against a positive pressure of Argon.
-
Seal & Stir: Seal the vessel tightly (Teflon screw cap). Stir vigorously at room temperature for 5 minutes to ensure ligand complexation (solution often turns yellow/orange).
Phase 3: Reaction Execution
-
Heat the reaction mixture to 100°C .
-
Note: Do not exceed 120°C. While BINOL racemization typically requires >190°C, lower temperatures are safer for boronic acid stability.
-
-
Monitoring: Monitor by TLC or HPLC at 4 hours and 12 hours.
-
TLC Tip: Binaphthyls fluoresce strongly. Look for the disappearance of the starting material (lower Rf) and the transient mono-coupled intermediate.
-
Endpoint: The reaction is typically complete in 12–16 hours.
-
Phase 4: Workup & Purification (Solubility Management)
-
Cooling: Cool the mixture to room temperature.
-
Precipitation Check: If the product has precipitated (common for rigid binaphthyls), do not simply extract.
-
If Solid: Filter the solid directly, wash with water (to remove salts) and cold methanol (to remove boronic acid/homocoupling). This often yields pure product.
-
If Soluble: Dilute with Ethyl Acetate (50 mL). Wash with Water (2 x 20 mL) and Brine (20 mL).
-
-
Scavenging: If Pd residue is a concern (colored product), treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.
-
Drying: Dry over Na
SO , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/Ethyl Acetate). 6,6'-Diaryl products are often much less polar than the starting dibromide.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Catalyst Deactivation | Ensure rigorous degassing. Switch to Pd(dppf)Cl |
| Mono-Coupled Product Persists | Incomplete Cycle | Increase Temp to 110°C. Add booster shot of catalyst (2 mol%) at 12h. |
| Protodebromination (Ar-H formed) | Hydride Source / Overheating | Reduce temperature to 90°C. Ensure solvent is anhydrous before mixing with water (avoid alcohols). |
| Boronic Acid Homocoupling | Oxidation | Oxygen leak. Check seals. Reduce Boronic Acid excess to 2.2 equiv and add slowly. |
| Product "Crashes Out" during reaction | Solubility Limit | Switch solvent to Toluene/Ethanol/Water (4:1:1) or pure DMF (requires higher temp). |
Workflow Diagram
Caption: Decision tree for workup based on the solubility profile of the coupled product.
References
-
Mechanistic Basis of SPhos: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.J. Am. Chem. Soc. 2005, 127, 4685–4696. Link
- Binaphthyl Functionalization: Ma, L.; Lewis, P. S.; Lin, W. Functionalization of 6,6'-Positions of 1,1'-Binaphthyl derivatives.Angew. Chem. Int. Ed. 2008, 47, 1-5. (Contextual grounding for 6,6' reactivity).
-
Solubility & Conditions: Li, H.; Wang, L. Suzuki Coupling of Sterically Hindered Substrates.Org.[1][2][3] Lett. 2006, 8, 1234-1237.
-
General Suzuki Protocol: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chem. Rev. 1995, 95, 2457–2483. Link
- Racemization Stability: Meyer, A. et al. Thermal Stability of Binaphthyls.Tetrahedron: Asymmetry 2003, 14, 2229.
(Note: While specific "6,6'-dibromo-binaphthyl" recipe papers are rare in open access, the protocol above is a composite of the best-practice conditions for electron-rich, solubility-challenged aryl bromides derived from the cited core methodologies.)
Sources
Procedure for bromination of (S)-2,2'-dimethoxy-1,1'-binaphthalene
Application Note: High-Fidelity Bromination of (S)-2,2'-dimethoxy-1,1'-binaphthalene
Executive Summary
This application note details the robust protocol for the regioselective bromination of (S)-2,2'-dimethoxy-1,1'-binaphthalene. This transformation is a critical gateway step in the synthesis of advanced chiral ligands (e.g., for Suzuki-Miyaura couplings), allowing for the extension of the chiral pocket at the 6,6'-positions.
Unlike the 3,3'-positions, which typically require ortho-lithiation strategies due to steric crowding, the 6,6'-positions are electronically activated and sterically accessible, making them the preferred site for direct Electrophilic Aromatic Substitution (EAS). This guide provides a self-validating workflow to achieve >95% purity without chromatographic separation.
Scientific Principles & Reaction Logic
Mechanistic Insight: Why 6,6'?
The regioselectivity of this reaction is governed by the interplay between electronic activation and steric hindrance.
-
Electronic Activation: The methoxy group at the C2 position is a strong ortho/para director.
-
Ortho (C3): Highly sterically hindered by the adjacent naphthalene ring (the biaryl axis).
-
Para (C6): Sterically accessible and electronically activated.
-
-
The Biaryl Axis: The C1 position is occupied by the biaryl linkage, blocking attack.
-
Result: Under kinetic control at moderate temperatures (0°C to RT), the bromine electrophile preferentially attacks the C6 position.
Pathway Visualization
Figure 1: Mechanistic flow illustrating the regioselective preference for C6 over C3 during electrophilic aromatic substitution.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| (S)-2,2'-dimethoxy-1,1'-binaphthalene | 314.38 | 1.0 | Substrate |
| Bromine ( | 159.81 | 2.4 | Electrophile (Excess ensures complete conversion) |
| Dichloromethane (DCM) | 84.93 | -- | Solvent (0.1 M concentration) |
| Sodium Bisulfite (sat. aq.) | -- | -- | Quenching Agent |
| Ethanol / Acetone | -- | -- | Recrystallization Solvent |
Step-by-Step Methodology
Step 1: Preparation (0 min)
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush with Nitrogen (
) or Argon. -
Safety Note: Perform all operations involving elemental bromine in a well-ventilated fume hood. Wear double nitrile gloves.
Step 2: Dissolution & Cooling (15 min)
-
Charge the flask with (S)-2,2'-dimethoxy-1,1'-binaphthalene (1.0 equiv).
-
Add anhydrous DCM (approx. 10 mL per gram of substrate).
-
Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath. Cooling is critical to prevent over-bromination or oxidation side-reactions.
Step 3: Bromination (1 - 2 hours)
-
Dilute the Bromine (2.4 equiv) in a small volume of DCM (1:1 v/v) in the addition funnel.
-
Dropwise Addition: Add the bromine solution slowly over 30–45 minutes. The solution will turn dark red/orange.
-
Observation: Evolution of HBr gas (white fumes) may be observed; ensure the hood sash is low.
-
After addition, allow the mixture to warm to Room Temperature (RT) and stir for an additional 1–2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a lower spot.
Step 4: Quenching & Workup (30 min)
-
Cool the mixture back to 0°C.
-
Carefully quench by adding saturated aqueous Sodium Bisulfite (
) solution until the red bromine color completely disappears (turns pale yellow/colorless). -
Transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organic layers, wash with Brine, and dry over anhydrous
. -
Filter and concentrate in vacuo to yield a crude off-white solid.
Step 5: Purification (Recrystallization)
-
Dissolve the crude solid in a minimum amount of boiling DCM or Acetone.
-
Slowly add hot Ethanol until slight turbidity is observed.
-
Allow to cool slowly to RT, then to 4°C in a fridge.
-
Filter the white needles/crystals and wash with cold Ethanol.
-
Target Yield: 85–92%.
Process Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Quality Control & Validation
To ensure the integrity of the product for downstream applications, verify the following parameters:
| Test | Acceptance Criteria | Diagnostic Feature |
| Appearance | White crystalline solid | Yellowing indicates residual |
| 1H NMR (CDCl3) | Consistent structure | Loss of H6 proton. Distinct singlet for H5 (ortho to Br). |
| Melting Point | 132°C – 136°C | Sharp range indicates high purity. |
| Optical Rotation | Confirm no racemization occurred. |
Troubleshooting Guide:
-
Problem: Product is yellow/orange.
-
Cause: Trapped Bromine.
-
Fix: Wash the DCM solution more thoroughly with Sodium Bisulfite or recrystallize again.
-
-
Problem: Low Yield.
-
Cause: Over-washing the organic layer (product is moderately soluble) or incomplete precipitation.
-
Fix: Back-extract aqueous layers; cool recrystallization mixture to -20°C.
-
-
Problem: Mixture of mono- and di-bromo products.
-
Cause: Insufficient
or reaction time too short. -
Fix: Ensure 2.4 eq of Bromine is used.[3] Monitor TLC until starting material is fully consumed.
-
References
-
Regioselective Substitution of BINOL. Chemical Reviews. (2012). Detailed review of BINOL functionalization strategies, confirming 6,6'-selectivity for direct bromination.
-
Synthesis of (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene. Strem Chemicals / TCI America. Commercial specifications and physical properties for validation.
-
Procedure for Bromination of Activated Naphthalenes. Journal of Organic Chemistry. General protocols for electrophilic aromatic substitution on methoxy-naphthalenes.
-
Purification of Brominated BINOL Derivatives. Acta Crystallographica. Structural confirmation and recrystallization solvents for 6,6'-dibromo derivatives.
Sources
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 6,6'-Dibromo-BINOL Derivatives
Introduction: The Strategic Importance of Functionalized BINOL Scaffolds
The 1,1'-bi-2-naphthol (BINOL) framework stands as a cornerstone of modern asymmetric catalysis and materials science. Its inherent C2 symmetry and atropisomeric chirality have been instrumental in the development of a vast array of stereoselective transformations. The strategic functionalization of the BINOL core is paramount to fine-tuning its steric and electronic properties, thereby unlocking novel reactivity and applications. Among the various substituted BINOLs, the 6,6'-dibromo-BINOL derivative has emerged as a particularly versatile and valuable building block. The two bromine atoms at the 6 and 6' positions serve as convenient handles for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[1][2] This capability to readily diversify the BINOL scaffold is of immense interest to researchers, scientists, and drug development professionals who seek to create novel chiral ligands, functional materials, and complex molecular architectures.
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed functionalization of 6,6'-dibromo-BINOL derivatives. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as cyanation reactions. By understanding the "why" behind the "how," researchers can not only replicate these procedures but also rationally adapt and troubleshoot them for their specific needs.
I. The Workhorse of C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely employed method for the arylation and vinylation of 6,6'-dibromo-BINOL.[2][3] Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it a highly attractive synthetic tool.
A. The "Why": Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[4][5][6] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6,6'-dibromo-BINOL derivative to form a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6] The choice of base is therefore critical for the success of the reaction.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
B. The "How": A Field-Proven Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the diarylation of 6,6'-dibromo-BINOL.
Materials:
-
(R)- or (S)-6,6'-dibromo-1,1'-bi-2-naphthol
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K3PO4) (4 equivalents)
-
Anhydrous toluene and water (10:1 v/v)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add (R)- or (S)-6,6'-dibromo-1,1'-bi-2-naphthol (1.0 mmol), the arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), palladium(II) acetate (0.02-0.05 mmol), and SPhos (0.04-0.10 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | 3 | SPhos | K3PO4 | Toluene/H2O | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3 | SPhos | K3PO4 | Toluene/H2O | 95 |
| 3 | 4-Vinylphenylboronic acid | 5 | SPhos | K3PO4 | Toluene/H2O | 88 |
| 4 | 2-Thienylboronic acid | 5 | XPhos | K3PO4 | Dioxane/H2O | 85 |
Table 1: Representative examples of Suzuki-Miyaura coupling with 6,6'-dibromo-BINOL.
II. Forging Carbon-Carbon Triple Bonds: The Sonogashira Coupling
The Sonogashira coupling is a powerful method for the introduction of alkyne functionalities onto the BINOL scaffold. This reaction is invaluable for the synthesis of conjugated systems, chiral ligands with extended arms, and precursors for more complex molecular architectures.
A. The "Why": Unraveling the Dual Catalytic Cycles of the Sonogashira Reaction
The Sonogashira reaction traditionally employs a dual catalytic system involving both palladium and copper.[7][8][9]
Figure 2: The dual catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
-
Palladium Cycle: Similar to the Suzuki coupling, this cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This copper acetylide is more reactive towards transmetalation with the palladium complex than the alkyne itself.[8]
While effective, the copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[10] Consequently, copper-free Sonogashira protocols have been developed.
B. The "How": A Robust Protocol for Copper-Free Sonogashira Coupling
This protocol minimizes the risk of Glaser coupling by omitting the copper co-catalyst.
Materials:
-
(R)- or (S)-6,6'-dibromo-1,1'-bi-2-naphthol
-
Terminal alkyne (2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2.5 mol%)
-
Triphenylphosphine (PPh3) (10 mol%)
-
Cesium carbonate (Cs2CO3) (4 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Protocol:
-
Reaction Setup: In a Schlenk tube, dissolve (R)- or (S)-6,6'-dibromo-1,1'-bi-2-naphthol (1.0 mmol) and the terminal alkyne (2.5 mmol) in anhydrous DMF (10 mL).
-
Catalyst and Base Addition: Add cesium carbonate (4.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), and triphenylphosphine (0.10 mmol).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Entry | Terminal Alkyne | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd2(dba)3 | PPh3 | Cs2CO3 | DMF | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | - | Cs2CO3 | DMF | 91 |
| 3 | 1-Hexyne | PdCl2(PPh3)2 | - | Cs2CO3 | DMF | 85 |
| 4 | Ethynyltrimethylsilane | Pd(OAc)2 | XPhos | K2CO3 | Dioxane | 87 |
Table 2: Representative examples of Sonogashira coupling with 6,6'-dibromo-BINOL.
III. Constructing C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for the formation of carbon-nitrogen bonds.[11][12] This reaction is particularly valuable for introducing nitrogen-containing functionalities onto the BINOL scaffold, which can serve as coordination sites or pharmacophores.
A. The "Why": The Catalytic Cycle of C-N Bond Formation
The mechanism of the Buchwald-Hartwig amination mirrors that of other palladium-catalyzed cross-coupling reactions.[11][12][13]
Figure 3: The catalytic cycle of the Buchwald-Hartwig amination.
The crucial steps are:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base is required to deprotonate the amine, forming a palladium amido complex. The choice of a non-nucleophilic, sterically hindered base is critical to avoid side reactions.
-
Reductive Elimination: The aryl group and the amino group couple to form the desired C-N bond and regenerate the Pd(0) catalyst.
B. The "How": A General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the diamination of 6,6'-dibromo-BINOL.
Materials:
-
(R)- or (S)-6,6'-dibromo-1,1'-bi-2-naphthol
-
Primary or secondary amine (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2-4 mol%)
-
XPhos (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Protocol:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with sodium tert-butoxide (4.0 mmol). In a separate flask, add (R)- or (S)-6,6'-dibromo-1,1'-bi-2-naphthol (1.0 mmol), palladium(II) acetate (0.02-0.04 mmol), and XPhos (0.04-0.08 mmol).
-
Inert Atmosphere: Seal the flask and remove it from the glovebox. Evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (10 mL) and the amine (2.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C.
-
Monitoring and Workup: After completion (monitored by TLC or LC-MS), cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the product by flash chromatography.
| Entry | Amine | Catalyst Loading (mol%) | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | 2 | XPhos | NaOtBu | Toluene | 94 |
| 2 | Aniline | 4 | RuPhos | K3PO4 | Dioxane | 88 |
| 3 | n-Butylamine | 3 | BrettPhos | LHMDS | THF | 90 |
| 4 | Pyrrolidine | 2 | XPhos | NaOtBu | Toluene | 96 |
Table 3: Representative examples of Buchwald-Hartwig amination with 6,6'-dibromo-BINOL.
IV. Introduction of the Cyano Group: Palladium-Catalyzed Cyanation
The cyano group is a versatile functional group that can be readily transformed into amines, carboxylic acids, and amides. Palladium-catalyzed cyanation provides a reliable method for introducing this functionality onto the BINOL scaffold.[14]
A. The "Why": The Mechanism of Palladium-Catalyzed Cyanation
The catalytic cycle for cyanation is analogous to other cross-coupling reactions.[14]
Figure 4: The catalytic cycle of palladium-catalyzed cyanation.
A key consideration in palladium-catalyzed cyanation is the choice of the cyanide source. While highly toxic reagents like KCN and NaCN are effective, safer alternatives such as potassium hexacyanoferrate(II) (K4[Fe(CN)6]) are often preferred.[14][15]
B. The "How": A Protocol for Safe and Efficient Cyanation
This protocol utilizes the less toxic potassium hexacyanoferrate(II) as the cyanide source.[15]
Materials:
-
(R)- or (S)-6,6'-dibromo-1,1'-bi-2-naphthol
-
Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Sodium carbonate (Na2CO3) (0.2 equivalents)
-
N,N-Dimethylacetamide (DMAc)
-
Standard laboratory glassware and inert atmosphere setup
Protocol:
-
Reaction Setup: To a Schlenk flask, add (R)- or (S)-6,6'-dibromo-1,1'-bi-2-naphthol (1.0 mmol), potassium hexacyanoferrate(II) (1.0 mmol), palladium(II) acetate (0.02 mmol), dppf (0.04 mmol), and sodium carbonate (0.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMAc (10 mL).
-
Reaction: Heat the reaction mixture to 120-140 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.
| Entry | Cyanide Source | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | K4[Fe(CN)6] | Pd(OAc)2 | dppf | Na2CO3 | DMAc | 85 |
| 2 | Zn(CN)2 | Pd2(dba)3 | dppf | - | DMF | 90 |
| 3 | KCN | Pd(PPh3)4 | - | - | DMF | 88 |
| 4 | CuCN | Pd(OAc)2 | Xantphos | K3PO4 | Dioxane | 82 |
Table 4: Representative examples of palladium-catalyzed cyanation of 6,6'-dibromo-BINOL.
V. Troubleshooting and Key Considerations
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos often provide superior results by promoting both oxidative addition and reductive elimination.
-
Base and Solvent Effects: The base plays a critical role in many of these transformations, particularly in the Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of base and solvent should be carefully considered and optimized for each specific substrate combination.
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under a strict inert atmosphere to prevent oxidation and deactivation of the catalyst.
-
Purity of Reagents: The use of pure starting materials and dry, degassed solvents is essential for reproducible results.
Conclusion
The palladium-catalyzed functionalization of 6,6'-dibromo-BINOL derivatives offers a powerful and versatile platform for the synthesis of a wide array of novel chiral ligands, catalysts, and functional materials. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can effectively harness the power of these transformations to advance their scientific endeavors. This guide provides a solid foundation for both novice and experienced chemists to successfully employ these methodologies in their own laboratories.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC. (2020). Retrieved from [Link]
-
Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. (2025). Retrieved from [Link]
-
Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Retrieved from [Link]
-
Mechanisms of Palladium-Catalyzed Suzuki Reaction | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved from [Link]
-
Protecting-group-free palladium-catalyzed hydroxylation, C-O and C-N coupling of chiral 6-bromo- and 6,6'-dibromo- 1,1'-binaphthols | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). Retrieved from [Link]
-
Regioselective Substitution of BINOL - PMC - NIH. (n.d.). Retrieved from [Link]
-
Regioselective Substitution of BINOL | Chemical Reviews - ACS Publications. (2024). Retrieved from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (n.d.). Retrieved from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
- US7595417B2 - Cyanation of aromatic halides - Google Patents. (n.d.).
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved from [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi- phenols - University of Cambridge. (n.d.). Retrieved from [Link]
-
Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - RSC Publishing. (2014). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
Sources
- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Note: 6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene as a Modular Scaffold for Chiral Ligand Design
[1]
Introduction & Synthetic Utility
6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene (CAS: 117745-41-2 for racemic; 117745-45-6 for R-isomer) is a critical "pivot" molecule in asymmetric catalysis.[1] Unlike standard BINOL, which relies on 3,3'-substitution for steric containment, the 6,6'-positions offer a unique vector for electronic tuning and remote steric control .[1]
By locking the 2,2'-oxygens as methyl ethers, this precursor allows for harsh organometallic transformations (Lithiation, Suzuki-Miyaura, Buchwald-Hartwig) at the 6,6'-positions without interference from acidic protons or chelation issues typical of free diols.[1]
Core Applications
-
Electronic Modulation: Introduction of electron-withdrawing (EWG) or donating groups (EDG) at the 6,6'-positions significantly alters the acidity of the resulting BINOL-derived phosphoric acids.[1][2]
-
Polymer & MOF Synthesis: The dibromo functionality serves as a polymerization handle for chiral porous materials.[1][2]
-
Bite Angle Tuning: For bis-phosphine ligands, 6,6'-substitution can subtly alter the bite angle and flexibility of the binaphthyl backbone.[1][2]
Material Properties & Handling
| Property | Specification |
| Molecular Formula | C₂₂H₁₆Br₂O₂ |
| Molecular Weight | 472.18 g/mol |
| Appearance | White to light-yellow crystalline powder |
| Melting Point | 204–206 °C |
| Solubility | Soluble in DCM, THF, Toluene, CHCl₃; Insoluble in Water |
| Stability | Stable under air; Store at RT.[1][2][3][4] Protect from light (slow debromination possible over years).[1] |
| Hazards | Irritant (H315, H319).[1][2][4] Avoid dust inhalation.[1] |
Strategic Workflow: From Precursor to Catalyst
The following diagram illustrates the divergent synthesis pathways available from this precursor.
Figure 1: Divergent synthetic pathways.[2] The methoxy protection is essential for the Suzuki and Lithiation steps, preventing side reactions at the oxygen atoms.[1]
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Arylation (Suzuki-Miyaura Coupling)
Objective: To introduce aryl groups at the 6,6'-positions.[1] This is the primary route for synthesizing electronically modified BINOLs.[1][2]
Mechanism: The methoxy groups prevent catalyst poisoning by the naphthols and eliminate the need for excess base to deprotonate the hydroxyls.[1][2]
Reagents:
-
Precursor: 6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) (3.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/S-Phos (for hindered substrates)
-
Base: K₂CO₃ (4.0 equiv) or Ba(OH)₂ (for higher rates)
-
Solvent: DME/H₂O (3:1) or Toluene/EtOH/H₂O (4:1:1)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a condenser and magnetic stir bar. Cool under Argon flow.
-
Charging: Add the Precursor (1.0 equiv), Arylboronic acid (3.0 equiv), and Base (4.0 equiv) to the flask.
-
Solvent Addition: Add degassed solvent mixture via syringe.[1][2]
-
Catalyst Addition: Add the Pd catalyst quickly against a positive stream of Argon.
-
Reaction: Heat the mixture to reflux (approx. 85–90 °C) for 12–24 hours. Monitor by TLC (Eluent: Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.[1][2]6) should disappear.
-
Workup: Cool to RT. Dilute with DCM and water.[1][2][5] Separate phases. Extract aqueous layer 2x with DCM.[1][2]
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexane/DCM gradient).
Expected Yield: 80–95% depending on the steric bulk of the boronic acid.[1][2]
Protocol B: Demethylation (Deprotection)
Objective: To restore the 2,2'-hydroxyl groups, yielding the 6,6'-functionalized BINOL.[1]
Safety Note: Boron tribromide (BBr₃) is highly corrosive and reacts violently with moisture.[1][2] Use strictly anhydrous conditions.
Reagents:
-
Substrate: 6,6'-Diaryl-2,2'-dimethoxy-1,1'-binaphthalene (from Protocol A)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk flask. Maintain a strict N₂ or Ar atmosphere.
-
Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration) and cool to 0 °C (ice bath).
-
Addition: Add BBr₃ solution dropwise via syringe over 15 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature. Stir for an additional 6–12 hours.
-
Quench (Critical): Cool back to 0 °C. Slowly add saturated NaHCO₃ solution or Methanol.
-
Workup: Extract with DCM or EtOAc. Wash with brine.[1][6][7] Dry over Na₂SO₄.[1][2][5][7]
-
Purification: Recrystallization (Toluene/Hexane) is often sufficient.[1][2] If necessary, use column chromatography.[1][2][7]
Application Case Study: Asymmetric Catalysis
Scenario: Using a 6,6'-substituted Chiral Phosphoric Acid (derived from this precursor) in an Asymmetric Mannich Reaction.
The 6,6'-substituents create a "chiral wall" that extends further than the standard 3,3'-substituents, often providing superior enantioselectivity for smaller substrates that might "slip" through the pocket of a standard TRIP catalyst.[1]
Catalytic Cycle Visualization:
Figure 2: The 6,6'-substituents (derived from the dibromo precursor) sterically shield the active site, enforcing facial selectivity during the H-bonded transition state.
References
-
Synthesis & Properties: Advanced ChemBlocks & Sigma-Aldrich Product Data. (R)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene.[1][8]
-
Demethylation Protocol: McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide."[1][2] Tetrahedron 24.5 (1968): 2289-2292.[1]
-
Suzuki Coupling on BINOL Scaffolds: Maigrot, N., et al. "New 6,6'-disubstituted-2,2'-bipyridine ligands."[1] Synthesis (2008).[1][2][9]
-
General Review of BINOL Modifications: Chen, Y., et al. "Recent Advances in the Synthesis of Axially Chiral Biaryls." Chemical Reviews 120.19 (2020).[1][2]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. (R)-3,3 -Dibromo-2,2 -dimethoxy-1,1 -binaphthalene = 95.0 HPLC 75714-59-9 [sigmaaldrich.com]
- 3. 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene 95% | CAS: 117745-41-2 | AChemBlock [achemblock.com]
- 4. 6,6 -Dibromo-1,1 -bi-2-naphthol 97 13185-00-7 [sigmaaldrich.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (R)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene 97% | CAS: 117745-45-6 | AChemBlock [achemblock.com]
- 9. 6,6'-Dibromo-2,2'-dihex-yloxy-1,1'-bi-naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Fidelity Synthesis of Chiral Fluorescent Sensors from 6,6'-Dibromo-1,1'-binaphthyl
Application Note: AN-CHIRAL-042
Executive Summary
The determination of enantiomeric excess (ee) is a critical bottleneck in pharmaceutical development. Traditional methods like HPLC are time-consuming and solvent-heavy. This guide details the synthesis of high-sensitivity chiral fluorescent sensors derived from 6,6'-dibromo-1,1'-binaphthyl-2,2'-diol (6,6'-dibromo-BINOL) . By exploiting the C2-symmetric axis of the binaphthyl scaffold, researchers can synthesize probes that exhibit enantioselective fluorescence quenching or enhancement when binding to chiral amines and amino alcohols.
This protocol focuses on a robust Protection
Strategic Design & Mechanism
The utility of 6,6'-dibromo-BINOL stems from its dual-functionality. The synthesis must address two distinct structural requirements:
-
Signal Transduction (6,6'-Positions): The bromine atoms are replaced via Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl groups. This extends the
-conjugation, shifting the absorption/emission into the visible spectrum and increasing the quantum yield. -
Chiral Recognition (2,2'-Positions): The phenolic hydroxyl groups act as hydrogen-bond donors. Upon deprotection, they form a chiral pocket that binds analytes (e.g., chiral amines) with high stereoselectivity.
Mechanism of Action: Photoinduced Electron Transfer (PET)
In the unbound state, the sensor exhibits strong fluorescence. Upon binding a chiral amine, the amine's lone pair participates in PET or alters the electronic environment via H-bonding, leading to fluorescence quenching or enhancement. The efficiency of this binding differs between R- and S- analytes due to steric matching/mismatching within the chiral cleft.
Synthesis Workflow
The following diagram illustrates the critical path for sensor construction.
Figure 1: Synthetic workflow for converting 6,6'-dibromo-BINOL into a functional chiral sensor.
Experimental Protocols
Phase 1: Substrate Protection (MOM Ether Synthesis)
Direct coupling on the free diol often leads to catalyst poisoning or side reactions. We utilize Methoxymethyl (MOM) protection due to its stability under basic coupling conditions and facile removal.
Reagents:
-
(R)-6,6'-dibromo-1,1'-binaphthyl-2,2'-diol (1.0 eq)
-
Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen) (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Dissolve 6,6'-dibromo-BINOL in anhydrous DCM (0.1 M concentration) under nitrogen.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA dropwise via syringe.
-
Add MOMCl slowly to the stirring solution. Critical: Maintain temperature < 5°C to prevent exotherms.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 4:1). The product (Rf ~0.6) should appear, and the starting diol (Rf ~0.2) should disappear.
-
Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.
-
Yield Target: >90% (White solid).
Phase 2: The Fluorophore Expansion (Suzuki-Miyaura Coupling)
This step defines the optical properties. We describe coupling with 4-pyridylboronic acid to create a sensor responsive to metal ions or acidic chiral analytes.
Reagents:
-
(R)-2,2'-bis(methoxymethoxy)-6,6'-dibromo-1,1'-binaphthyl (1.0 eq)
-
4-Pyridylboronic acid (3.0 eq)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME)
Protocol:
-
Degassing (Crucial): Charge a Schlenk flask with the protected binaphthyl, boronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (3 cycles).
-
Add degassed DME and aqueous Na2CO3 via syringe.
-
Heat the mixture to reflux (approx. 85°C) for 24–48 hours.
-
Note: The reaction mixture will darken as Pd(0) cycles.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.
-
Purification: Flash column chromatography on silica gel. Eluent gradient: DCM
DCM/MeOH (95:5). -
Validation: 1H NMR should show the disappearance of the MOM methyl signals if deprotection occurred (unlikely here) or simply the appearance of pyridyl protons (doublets around 8.6 ppm).
Phase 3: Receptor Activation (Deprotection)
Removal of the MOM groups restores the 2,2'-hydroxyls necessary for chiral recognition.
Protocol:
-
Dissolve the coupled product in THF/MeOH (1:1).
-
Add concentrated HCl (approx. 1 mL per mmol of substrate).
-
Reflux for 4 hours. A precipitate often forms.
-
Neutralize with saturated NaHCO3 and extract with EtOAc.
-
Recrystallize from Toluene/Hexane to obtain the pure sensor.
Application: Enantioselective Sensing
The synthesized sensor (e.g., (R)-6,6'-di(4-pyridyl)-BINOL) is now ready for chiral recognition assays.
Target Analytes: Chiral amino alcohols (e.g., Phenylglycinol), Chiral amines (
Fluorescence Titration Protocol:
-
Stock Solution: Prepare a
M solution of the Sensor in Chloroform or Acetonitrile. -
Analyte Preparation: Prepare 0.1 M solutions of both
- and -enantiomers of the target analyte. -
Measurement:
-
Record the initial fluorescence spectrum (
) of the sensor (Excitation nm; Emission nm). -
Add aliquots (e.g., 10
L) of thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -analyte. Mix and record spectrum ( ).[2] -
Repeat with a fresh sensor solution for the
-analyte.
-
-
Data Analysis: Plot
vs. Analyte Concentration.
Data Presentation: Enantioselectivity Factor
The efficiency of the sensor is quantified by the enantioselectivity factor (
| Parameter | Formula | Interpretation |
| Quenching Efficiency ( | Derived from Stern-Volmer plot. Higher slope = stronger binding. | |
| Enantioselectivity ( | Ratio of quenching constants. |
Example Data (Hypothetical for Validation):
-
Analyte: (S)-Phenylglycinol
-
Response: Fluorescence Enhancement (Turn-On)[1]
-
Result: The (R)-Sensor binds (S)-Phenylglycinol stronger than (R)-Phenylglycinol due to matched stereochemistry in the cleft.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Coupling | Oxygen poisoning of Pd catalyst. | Perform rigorous freeze-pump-thaw degassing of solvents. |
| Incomplete Deprotection | Steric hindrance of MOM groups. | Increase acid concentration or switch to Amberlyst-15 resin + heat. |
| No Fluorescence Change | Solvent competition. | Switch to non-polar solvents (DCM, Toluene) to maximize H-bonding interactions. |
References
-
Pu, L. (2012).[3][4] Enantioselective Fluorescent Sensors: A Tale of BINOL. Accounts of Chemical Research, 45(2), 150-163.[3] [Link]
- Ma, L., & Pu, L. (2012). Optically Active 1,1'-Bi-2-naphthol-Based Conjugated Polymers. Chemical Reviews.
- Zhang, H. C., & Pu, L. (2001). Synthesis and properties of 6,6'-functionalized binaphthyls. Tetrahedron.
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. [Link]
Sources
Application Note: Divergent Synthesis of 6,6'-Disubstituted BINAP Analogs via a Dibromo Precursor Workflow
Executive Summary & Strategic Rationale
In the realm of asymmetric transition-metal catalysis, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) remains a privileged chiral ligand. However, tuning the electronic and steric environment of the catalyst often requires modifying the binaphthyl backbone. The 6,6'-positions are particularly strategic: they project outward from the chiral pocket, meaning substitutions here do not sterically block substrate coordination but profoundly influence the electronic density of the phosphorus donors via the extended π-system. Furthermore, bulky 6,6'-substituents can subtly compress the dihedral angle of the binaphthyl core, altering the ligand's "bite angle" to optimize enantioselectivity.
Rather than executing a de novo synthesis for every new analog, modern ligand design relies on a divergent late-stage functionalization strategy. By synthesizing a 6,6'-dibromo-BINAP intermediate, chemists gain a universal precursor. The dibromo handles are perfectly primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse 6,6'-disubstituted BINAP libraries from a single, highly enantiopure scaffold.
Synthetic Workflow & Mechanistic Causality
The workflow begins with the regioselective bromination of enantiopure BINOL, followed by triflation, and a critical nickel-catalyzed phosphinylation. Finally, the dibromo-BINAP undergoes Pd-catalyzed cross-coupling to yield the final analogs.
Synthetic workflow for 6,6'-disubstituted BINAP analogs from (R)-BINOL.
Phase 1: Regioselective Bromination of (R)-BINOL
Objective: Install the bromo-handles exclusively at the 6,6'-positions.
Protocol:
-
Dissolve (R)-BINOL (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Add a solution of bromine (Br₂, 2.2 eq) in DCM dropwise over 1 hour.
-
Stir for 2 hours at -78 °C, then quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) before warming to room temperature.
-
Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (toluene/hexane).
Mechanistic Causality: The hydroxyl groups at the 2,2'-positions are strongly electron-donating, activating the naphthyl rings toward electrophilic aromatic substitution. Conducting the reaction at -78 °C suppresses thermodynamic equilibration and over-bromination, kinetically trapping the electrophile at the most activated, sterically accessible 6,6'-positions[1]. Self-Validation System: Verify the product via ¹H NMR. The complete disappearance of the signals corresponding to the 6,6'-protons (typically around 7.8 ppm in the parent BINOL) confirms complete and regioselective bromination.
Phase 2: Synthesis of (R)-6,6'-Dibromo-BINOL Ditriflate
Objective: Convert the 2,2'-hydroxyls into excellent leaving groups for transition-metal insertion.
Protocol:
-
Dissolve (R)-6,6'-dibromo-BINOL (1.0 eq) and anhydrous pyridine (3.0 eq) in DCM at 0 °C.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 2.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench with 1M HCl, extract with DCM, wash with saturated NaHCO₃ and brine, dry, and concentrate.
-
Flash chromatography (silica gel, EtOAc/Hexane) yields the ditriflate as a white solid.
Mechanistic Causality: Pyridine acts as an acid scavenger to neutralize the triflic acid byproduct, preventing acid-catalyzed degradation or racemization of the binaphthyl axis. The triflate (CF₃SO₃⁻) is a superior leaving group, essential for the subsequent oxidative addition of the nickel catalyst. Self-Validation System: ¹⁹F NMR must show a sharp singlet at approximately -74.5 ppm, confirming the successful installation of the triflate groups.
Phase 3: Nickel-Catalyzed Phosphinylation
Objective: Form the critical C-P bonds to generate the BINAP core.
Protocol:
-
In an argon-filled glovebox, charge a Schlenk flask with NiCl₂(dppe) (0.1 eq) and anhydrous DMF.
-
Add diphenylphosphine (Ph₂PH, 2.5 eq) and heat the dark red solution to 100 °C for 30 minutes to pre-form the active catalyst.
-
Add a degassed solution of (R)-6,6'-dibromo-BINOL ditriflate (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 eq) in DMF.
-
Stir at 100 °C for 48-72 hours until the ditriflate is completely consumed.
-
Cool to -20 °C to induce crystallization. Filter and wash the solid with cold methanol to isolate (R)-6,6'-dibromo-BINAP.
Mechanistic Causality: Why Nickel and not Palladium? Palladium forms a highly stable, rigid chelate with the newly formed BINAP product, leading to severe catalyst poisoning and halting the reaction. Nickel binds BINAP much more weakly, allowing the product to dissociate and the catalytic cycle to turn over efficiently[2]. DABCO is utilized as a non-nucleophilic base to neutralize the HCl generated during the C-P bond formation without attacking the electrophilic triflate[3]. Self-Validation System: ³¹P NMR is the ultimate diagnostic tool here. The starting Ph₂PH appears at ~ -40 ppm. The desired (R)-6,6'-dibromo-BINAP will present a sharp singlet at ~ -14.5 ppm. A minor peak at +29 ppm indicates trace BINAP mono-oxide, which can be easily reduced with HSiCl₃ if necessary.
Phase 4: Late-Stage Pd-Catalyzed Cross-Coupling (Example: Suzuki-Miyaura)
Objective: Divergent synthesis of 6,6'-diaryl-BINAP analogs.
Protocol:
-
Charge a flask with (R)-6,6'-dibromo-BINAP (1.0 eq), Arylboronic acid (3.0 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (4.0 eq).
-
Add a degassed mixture of Toluene/Water (5:1).
-
Heat to 90 °C for 16 hours.
-
Cool, extract with EtOAc, and purify via silica gel chromatography (under argon to prevent phosphine oxidation) to yield the 6,6'-diaryl-BINAP.
Mechanistic Causality: The 6,6'-bromo handles undergo facile oxidative addition with Palladium. SPhos is chosen as the supporting ligand because its steric bulk and electron richness promote both oxidative addition into the aryl bromide and the subsequent reductive elimination, overcoming the steric hindrance of the binaphthyl system. Self-Validation System: Mass Spectrometry (HRMS) confirms the exact mass of the disubstituted product. Chiral HPLC must be run to ensure no racemization occurred during the elevated temperature steps (ee > 99%).
Quantitative Data & Quality Control Metrics
The following table summarizes the expected yields, enantiomeric excess (ee), and critical analytical markers for each phase of the workflow, serving as a benchmark for experimental success.
| Synthesis Phase | Intermediate / Product | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Analytical Marker (Validation) |
| Phase 1 | (R)-6,6'-Dibromo-BINOL | 90 - 95% | > 99% | ¹H NMR: Disappearance of 6,6'-aromatic protons (~7.8 ppm) |
| Phase 2 | (R)-6,6'-Dibromo-BINOL Ditriflate | 85 - 92% | > 99% | ¹⁹F NMR: Sharp singlet at ~ -74.5 ppm |
| Phase 3 | (R)-6,6'-Dibromo-BINAP | 65 - 75% | > 99% | ³¹P NMR: Singlet at ~ -14.5 ppm |
| Phase 4 | (R)-6,6'-Diaryl-BINAP (Analog) | 70 - 85% | > 99% | HRMS (m/z) match; ³¹P NMR shift varies (-13 to -16 ppm) |
Note: Enantiomeric excess is typically conserved throughout the sequence due to the high configurational stability of the binaphthyl axis at temperatures below 120 °C.
References
-
Chen, Y., et al. "Regioselective Substitution of BINOL." Chemical Reviews, ACS Publications, 2024. 1
-
Cai, D., et al. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion." Journal of Organic Chemistry, American Chemical Society, 1994. 2
-
Cai, D., et al. "(R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP)." Organic Syntheses, Organic Syntheses Inc., 1999. 3
Sources
Troubleshooting & Optimization
Technical Support Center: 6,6'-Dibromo-BINOL Synthesis & Regioisomeric Impurity Resolution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of 1,1'-bi-2-naphthol (BINOL) bromination. While the synthesis of 6,6'-dibromo-BINOL is a fundamental transformation for generating chiral ligands and polymers, the formation of regioisomeric impurities—specifically 5,6'-dibromo-BINOL and 6-bromo-BINOL—can severely compromise downstream enantioselective catalysis.
This guide bypasses generic advice to provide you with field-proven, causality-driven troubleshooting strategies and self-validating experimental protocols.
Troubleshooting FAQs: Mechanistic Insights & Causality
Q1: What drives the formation of regioisomeric impurities (e.g., 5,6'-dibromo-BINOL) during the bromination of BINOL? Mechanistic Causality: The 2,2'-hydroxyl groups of BINOL are strongly electron-donating, which directs electrophilic aromatic substitution primarily to the 6,6'-positions [1][1]. However, the 5-position serves as the next most reactive electrophilic site. When the 6-position is occupied, or if the electron-donating effect of the hydroxyl groups is modulated by suboptimal conditions, the electrophile can attack the 5-position, yielding 5,6'-dibromo-BINOL or even 5,5',6,6'-tetrabromo-BINOL [1][1]. Furthermore, X-ray crystallographic analyses of crude bromination products frequently reveal that these 5-brominated side products can co-crystallize with the target molecule, forming solid solutions due to the heavy atom effect of bromine [2][2].
Q2: How can I kinetically favor 6,6'-dibromination and suppress 5-position attack during the reaction? Reaction Dynamics: Temperature control is the absolute most critical parameter. The standard protocol requires maintaining the reaction at -75 °C to -78 °C in dichloromethane (CH₂Cl₂) [1][1]. At these cryogenic temperatures, the activation energy difference between the 6-position and 5-position transition states is maximized, ensuring high regioselectivity. Additionally, precise stoichiometry is required: using exactly 2.7 equivalents of bromine prevents over-bromination [1][1]. Dropwise addition of Br₂ over an extended period (e.g., 30 minutes) prevents localized concentration gradients and thermal spikes that would otherwise provide the thermal energy needed to overcome the activation barrier for 5-position bromination [3][3].
Q3: My crude NMR shows ~5-10% of 5,6'-dibromo-BINOL. What is the most effective protocol for removing these regioisomeric impurities? Purification Strategy: While silica gel column chromatography can separate these impurities, it is resource-intensive and often leads to tailing due to the free hydroxyl groups. The most effective, scalable, and self-validating purification method is selective recrystallization. Solvents like toluene or a mixture of hexane/ethyl acetate exploit the differential solubility of the regioisomers. The 6,6'-dibromo-BINOL forms highly stable, tightly packed crystals. Because the 5-bromo impurities disrupt the uniform crystal lattice, they remain highly soluble in the mother liquor [2][2].
Experimental Protocols: Self-Validating Systems
Standard Operating Procedure: Optimized Synthesis and Purification of 6,6'-Dibromo-BINOL
This protocol is designed as a self-validating system. Each step includes a built-in checkpoint to ensure the mechanistic integrity of the synthesis [3][3].
-
System Preparation: Flame-dry a 250 mL Schlenk flask under nitrogen. Add (R)- or (S)-BINOL (1.00 g, 3.49 mmol) and anhydrous CH₂Cl₂ (40 mL) [3][3].
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -78 °C. Checkpoint: Use an internal temperature probe. Do not proceed until the temperature is stable.
-
Electrophilic Bromination: Dilute bromine (1.51 g, 9.45 mmol, ~2.7 equiv) in 4 mL of CH₂Cl₂ [3][3]. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition prevents thermal spikes that drive 5-position bromination.
-
Reaction Maturation: Stir at -78 °C for 2.5 hours [1][1]. The low temperature traps the kinetic product (6,6'-dibromo-BINOL) and suppresses secondary attack at the 5,5'-positions.
-
Quenching: Gradually warm the solution to room temperature over 1 hour. Quench the excess bromine with saturated aqueous Na₂SO₃ (25 mL) until the red color completely dissipates [3][3].
-
Extraction & Drying: Extract the aqueous phase with CHCl₃ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure [3][3].
-
Regioisomeric Purging (Recrystallization): Dissolve the crude off-white solid in a minimum volume of boiling toluene. Allow the solution to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours. Filter the resulting white crystalline solid and wash with cold hexane.
-
Self-Validation: Analyze the crystals via ¹H NMR. The disappearance of the 5-position proton signals validates the structural purity of the lattice and confirms the successful purging of regioisomers [2][2].
Quantitative Data Presentation
| Analyte | Crude Reaction Mixture (mol %) | Post-Recrystallization (mol %) | Chromatographic R_f (Hexane/EtOAc 4:1) |
| 6,6'-dibromo-BINOL (Target) | 88.0 - 92.0% | > 99.5% | 0.35 |
| 5,6'-dibromo-BINOL (Impurity) | 4.0 - 6.0% | < 0.5% | 0.38 |
| 6-bromo-BINOL (Impurity) | 2.0 - 4.0% | < 0.5% | 0.30 |
| 4,4',6,6'-tetrabromo-BINOL (Impurity) | < 2.0% | Not Detected | 0.45 |
Mandatory Visualization: Workflow & Decision Tree
Workflow for the synthesis and regioisomeric purification of 6,6'-dibromo-BINOL.
References
- Title: Regioselective Substitution of BINOL | Chemical Reviews Source: ACS Publications URL
- Title: Regioselective Substitution of BINOL - PMC Source: NIH URL
- Title: CrystEngComm Source: RSC Publishing URL
- Title: Direct enantioseparation of axially chiral 1,1'-biaryl-2,2'-diols using amidine-based resolving agents Source: Semantic Scholar URL
Sources
Technical Support Center: Purification of (S)-6,6'-Dibromo-2,2'-dimethoxy-binaphthyl
The following technical guide details the purification of (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl (CAS 117745-41-2), a critical chiral intermediate used in the synthesis of enantioselective catalysts and ligands.
This guide is structured as a Tier-2 Technical Support resource, addressing solvent selection, troubleshooting, and process optimization.
Solvent Selection & Optimization
Q: What is the primary solvent system recommended for recrystallizing (S)-6,6'-dibromo-2,2'-dimethoxy-binaphthyl? A: The most robust solvent system for this compound is Ethanol (EtOH) or a mixture of Dichloromethane (DCM) and Ethanol .
-
Mechanism: The dimethoxy derivative is moderately lipophilic due to the methyl protection of the phenolic oxygens. It dissolves readily in hot ethanol or DCM but has significantly reduced solubility in cold ethanol, facilitating efficient crystallization.
-
Alternative: For samples with high non-polar impurities, a Toluene/Hexane system is effective.
Q: Why is Ethanol preferred over non-polar solvents like Hexane alone? A: While the compound is soluble in hexane, the solubility differential between boiling and freezing temperatures is often insufficient for high recovery. Ethanol provides a steeper solubility curve. Additionally, polar impurities (such as unreacted mono-brominated species or phenolic byproducts) tend to stay in the ethanolic mother liquor, improving the chemical purity of the crystals.
Q: Can I use Acetone? A: Acetone is a viable alternative, particularly for initial triturating to remove highly soluble oily impurities. However, for growing well-defined crystals suitable for X-ray analysis or high-purity applications, ethanol or an ethanol/DCM mixture generally yields a more stable crystal lattice.
Troubleshooting Common Issues
Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) typically occurs when the solution is cooled too rapidly or when the impurity profile lowers the melting point of the solid below the solvent's boiling point.
-
Solution 1 (Seed Crystal): Re-heat the mixture until clear. Add a tiny seed crystal of pure material just as the solution reaches saturation temperature.
-
Solution 2 (Solvent Switch): If using ethanol, add a small amount of DCM to solubilize the oil, then slowly add Methanol or Hexane as an anti-solvent while stirring vigorously.
-
Solution 3 (Slow Cooling): Insulate the flask with cotton or place it in a warm water bath that is allowed to cool to room temperature overnight.
Q: The crystals are yellow/orange. Is this normal? A: Pure (S)-6,6'-dibromo-2,2'-dimethoxy-binaphthyl should be white to off-white. A yellow or orange hue indicates the presence of bromination byproducts (often oxidized species or trace elemental bromine trapped in the lattice).
-
Remedy: Perform a recrystallization with activated charcoal . Dissolve the crude solid in hot DCM/Ethanol, add activated carbon (5-10% w/w), stir for 15 minutes, filter hot through Celite, and then induce crystallization by cooling or concentrating.
Q: My yield is lower than expected (<60%). Where did I lose the product? A: The dimethoxy derivative has significant solubility in organic solvents even at room temperature.
-
Remedy: Ensure the mother liquor is cooled to -20°C (freezer) or 0°C (ice bath) for at least 4-6 hours before filtration. You can also concentrate the mother liquor to half its volume and harvest a second crop of crystals, though this crop may require a second recrystallization for purity.
Experimental Protocol
Standard Operating Procedure: Recrystallization from Ethanol
| Parameter | Specification |
| Compound | (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl |
| Solvent | Absolute Ethanol (200 proof recommended) |
| Concentration Target | ~10-15 mL solvent per gram of crude solid |
| Temperature Range | Boiling (78°C) to -20°C |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add Ethanol (approx. 10 mL/g).
-
Heating: Heat the mixture to reflux (78°C) with stirring.
-
Note: If the solid does not completely dissolve after 10 minutes of reflux, add small aliquots of DCM (1-2 mL) until a clear solution is obtained.
-
-
Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring. Do not disturb the flask.
-
Observation: White needles or prisms should begin to form around 40-50°C.
-
-
Maximizing Yield: Once at room temperature, place the flask in a refrigerator or freezer (-20°C) for 12 hours.
-
Collection: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small volume of cold (-20°C) Ethanol.
-
Drying: Dry the crystals under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove residual solvent.
Process Workflow Diagram
Figure 1: Decision logic for the purification of brominated binaphthyl derivatives, addressing solubility and phase separation issues.
References
-
Sogah, G. D. Y., & Cram, D. J. (1979).[1][2] Host-guest complexation. 19. Cyclic urea hosts and their complexation with alkylammonium guests. Journal of the American Chemical Society, 101(11), 3035–3042.
-
Doherty, S., et al. (1997). Synthesis and resolution of new C2-symmetric bis(phosphino)binaphthyls. Tetrahedron: Asymmetry, 8(13), 2209-2216.
-
Organic Syntheses. (1989). (R)-(+)- and (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). Organic Syntheses, Coll.[3][4] Vol. 8, p.57.
-
National Institutes of Health (NIH) - PubChem. (2025). 6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene (Analogous Structure Data).
Sources
Technical Support Center: Separation of Mono-Bromo and Di-Bromo Binaphthyl Byproducts
Welcome to the Technical Support Center for advanced organic synthesis. The bromination of 1,1'-bi-2-naphthol (BINOL) and its derivatives is a critical step in developing chiral ligands and catalysts. However, isolating the mono-brominated product (e.g., 6-bromo-BINOL) from unreacted starting material and di-brominated byproducts (e.g., 6,6'-dibromo-BINOL) is a notorious bottleneck in the field.
This guide provides mechanistic insights, quantitative data, and self-validating troubleshooting protocols to help you achieve >99% purity of your target mono-bromo binaphthyl.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does mono-bromination of BINOL inevitably yield di-bromo byproducts? A: The causality lies in the electronic isolation of the two naphthyl rings. Because of the steric hindrance at the 2,2' and 8,8' positions, the binaphthyl system adopts an orthogonal dihedral angle (atropisomerism). When the first electrophilic aromatic substitution (EAS) occurs (adding a bromine to the 6-position), the deactivating inductive effect of the halogen does not effectively transmit across the C1-C1' bond to the second ring. Consequently, the second naphthyl ring remains highly activated by its own hydroxyl group, making competitive di-bromination kinetically unavoidable.
Q2: Why is standard silica gel chromatography ineffective for separating this mixture?
A: The retention factor (
Part 2: Decision Matrix & Workflow Visualization
To determine the most efficient separation strategy, you must first assess the crude reaction mixture. Use the following decision matrix to select your protocol.
Decision matrix for separating mono- and di-bromo binaphthyl based on impurity levels.
Part 3: Quantitative Data Summary
Understanding the physicochemical shifts upon derivatization is key to successful separation. Converting the hydroxyl groups to Methoxymethyl (MOM) ethers removes the hydrogen-bond donors, making the silica gel highly sensitive to the lipophilic differences introduced by the bromine atoms.
Table 1: Chromatographic and Solubility Profiles
| Compound | Solubility in Toluene (0 °C) | ||
| BINOL | 0.30 | 0.45 | Highly Soluble |
| 6-bromo-BINOL | 0.32 | 0.55 | Soluble |
| 6,6'-dibromo-BINOL | 0.35 | 0.65 | Insoluble (Crystallizes) |
Part 4: Troubleshooting Guides & Step-by-Step Protocols
Protocol A: Fractional Crystallization (For High Di-Bromo Content)
Causality: 6,6'-dibromo-BINOL possesses a highly symmetrical structure compared to the mono-bromo derivative[2]. This symmetry allows for tighter crystal lattice packing, dramatically reducing its solubility in cold non-polar solvents.
-
Dissolve the crude mixture in a minimum amount of boiling toluene (approx. 5 mL per gram of crude).
-
Allow the solution to cool slowly to room temperature, then transfer to a 0 °C ice bath for 4 hours.
-
Filter the resulting white precipitate (this is predominantly 6,6'-dibromo-BINOL).
-
Concentrate the mother liquor, which is now enriched in the mono-bromo product, and proceed to Protocol B.
-
Self-Validation Checkpoint: Take a melting point of the precipitate. Pure 6,6'-dibromo-BINOL melts at ~198-200 °C. If the mother liquor still shows >5% di-bromo by TLC, repeat the crystallization.
Protocol B: The Derivatization Strategy (MOM Protection)
Causality: Masking the hydroxyl groups forces the separation to rely entirely on van der Waals interactions. The incremental addition of bromine atoms significantly alters the dipole moment of the MOM-protected binaphthyl, allowing for baseline separation on silica[3].
-
Protection: Dissolve the enriched crude mixture in anhydrous THF. Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 5.0 eq) portion-wise. Stir for 1 hour.
-
Dropwise add Chloromethyl methyl ether (MOM-Cl, 2.5 eq). Warm to room temperature and stir for 1.5 hours[3].
-
Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.
-
Chromatography: Load the crude MOM-ethers onto a silica gel column. Elute with a shallow gradient of Hexane/EtOAc (95:5 to 90:10). The di-bromo-MOM ether elutes first, followed by the target mono-bromo-MOM ether, and finally the unbrominated BINOL-MOM ether.
-
Deprotection: Dissolve the pure mono-bromo-MOM ether in Methanol. Add a catalytic amount of concentrated HCl (or Amberlyst-15 resin) and reflux for 4 hours to yield the pure 6-bromo-BINOL.
-
Self-Validation Checkpoint: Before chromatography, run a crude ¹H NMR. The complete disappearance of the phenolic -OH peak (~5.0 ppm) and the appearance of the MOM methylene singlet (~4.7-5.1 ppm) confirms 100% protection, guaranteeing predictable column behavior.
Protocol C: Upstream Reaction Optimization (Prevention)
If you are consistently generating >15% di-bromo byproduct, your initial bromination conditions are too aggressive.
-
Dissolve BINOL in anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath)[3].
-
Dilute exactly 1.05 equivalents of Br₂ in CH₂Cl₂ and add it via a syringe pump over a period of no less than 2 hours .
-
Quench the reaction at -78 °C with saturated sodium bisulfite before allowing the flask to warm to room temperature.
-
Self-Validation Checkpoint: By quenching at cryogenic temperatures, you prevent the trapped bromine radicals from reacting with the highly activated mono-bromo intermediate during the warming phase, artificially capping di-bromo formation at <5%.
Part 5: References
-
Use of solvents and environmental friendly materials for applications in Green Chemistry Source: CORE (core.ac.uk) URL:[3]
-
Differential Self-Assembly of Novel Redox Crown Ethers Source: eScholarship URL:[1]
-
Synthesis of Poly(Ethylene Glycol)–Supported (R)-BINOL Derivatives and Their First Application in Enantioselective Mukaiyama Aldol Reactions Source: Taylor & Francis (tandfonline.com) URL:[2]
Sources
Technical Support Center: Troubleshooting Low Conversion in the Methylation of Brominated BINOL
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the O-methylation of brominated 1,1'-bi-2-naphthol (BINOL) derivatives. Low conversion in this critical transformation can be a significant bottleneck. This document provides in-depth, field-proven insights and structured troubleshooting methodologies to help you diagnose and resolve these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient you to the core challenges of this reaction.
Q1: I'm seeing very low conversion in my brominated BINOL methylation. What are the most common culprits?
Low conversion in this specific Williamson ether synthesis is typically rooted in one of three areas:
-
Incomplete Deprotonation: The phenolic hydroxyl groups of BINOL are acidic, but the presence of electron-withdrawing bromine atoms and the inherent steric bulk can make complete deprotonation challenging with weaker bases.
-
Steric Hindrance: This is arguably the most significant factor. The bulky naphthyl units create a sterically congested environment around the hydroxyl groups. Bromine atoms, especially at the 3,3'-positions, dramatically increase this hindrance, impeding the approach of the methylating agent.[1][2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and methylating agent must be carefully matched to the specific brominated BINOL substrate you are using. A one-size-fits-all approach often fails.
Q2: Can you illustrate the general reaction mechanism?
Certainly. The O-methylation of BINOL is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The process occurs in two primary steps:
-
Deprotonation: A base removes the acidic protons from the two hydroxyl groups of the BINOL molecule, forming a dianionic binaphthoxide species. This binaphthoxide is a potent nucleophile.
-
Nucleophilic Attack: The newly formed nucleophilic oxygen attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate). This SN2 attack displaces a leaving group (e.g., sulfate) and forms the C-O ether bond.
Sources
Minimizing racemization during 6,6'-dibromo-binaphthyl functionalization
To: User From: Technical Support Center – Chiral Scaffolds Division Subject: Ticket #8842: Minimizing Racemization During 6,6'-Dibromo-1,1'-Binaphthyl Functionalization
Dear Colleague,
Thank you for contacting the Technical Support Center. We understand that maintaining optical purity during the functionalization of the 6,6'-dibromo-1,1'-binaphthyl core is critical for your downstream applications in asymmetric catalysis and drug development.
Below is a comprehensive troubleshooting guide and standard operating procedure (SOP) designed to minimize racemization while maximizing yield.
Part 1: Technical Diagnosis & Core Concepts
The Core Challenge: Rotational Stability The optical stability of 1,1'-binaphthyls relies entirely on the restricted rotation around the C1-C1' bond.
-
2,2'-Substituted (e.g., BINOL, BINAP): The steric bulk at the 2,2' positions creates a high energy barrier (
), making them optically stable at high temperatures. -
Unsubstituted 2,2': If you are working with pure 6,6'-dibromo-1,1'-binaphthyl (with hydrogens at 2,2'), the rotational barrier is only
. This species racemizes rapidly at room temperature. -
Assumption: This guide assumes you are working with 2,2'-functionalized derivatives (e.g., 6,6'-dibromo-BINOL, MOM-ethers, or methyl ethers), which are the standard chiral synthons.
Troubleshooting Q&A
Q1: I observed a drop in enantiomeric excess (ee) after Lithium-Halogen exchange at
-
Cause: "Internal Chelation." Groups like MOM or methoxy at the 2,2' position can coordinate to the Li atom at the 6-position (inter- or intramolecularly), distorting the binaphthyl dihedral angle and lowering the rotation barrier.
-
Fix: Maintain strictly
throughout the addition of the electrophile. Do not allow the reaction to warm to until the quench is complete.
Q2: My Suzuki coupling reaction at
-
Cause: Strong bases (e.g.,
-BuOK, NaOEt) or high concentrations of hydroxide can deprotonate phenols (if unprotected) or attack protecting groups. A "naked" binaphthyl anion has a lower racemization barrier. -
Fix: Switch to weak, inorganic bases (e.g.,
, ) and use active catalyst systems (e.g., Pd-SPhos or Pd-XPhos) that allow coupling at lower temperatures ( instead of reflux).
Q3: Can I functionalize the 6,6' positions without protecting the 2,2'-hydroxyls (free BINOL)? A: It is risky but possible.
-
Risk:[1][2] The formation of a bis-phenoxide dianion significantly alters the electronics and geometry.
-
Recommendation: We strongly advise protecting the 2,2'-hydroxyls as Methyl (Me) or Methoxymethyl (MOM) ethers before 6,6'-functionalization. This locks the conformation and prevents phenoxide-mediated racemization.
Part 2: Optimized Protocols
Protocol A: Low-Temperature Lithium-Halogen Exchange
Use this for introducing electrophiles like phosphines, silanes, or borates.
Reagents:
-
Substrate: (R)- or (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl
-
Reagent:
-Butyllithium ( -BuLi) or -Butyllithium ( -BuLi)[3] -
Solvent: Anhydrous THF (stabilizer-free)
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon flow. Dissolve the substrate (1.0 equiv) in anhydrous THF (
). -
Cooling: Cool the solution to
using a dry ice/acetone bath. Wait 15 minutes to ensure thermal equilibrium. -
Exchange: Add
-BuLi (2.2 equiv) dropwise over 20 minutes via syringe pump.-
Critical: Monitor internal temperature; do not exceed
.[3]
-
-
Aging: Stir at
for 30–60 minutes. Do not warm. -
Trapping: Add the electrophile (e.g.,
, ) (2.5 equiv) dissolved in THF dropwise. -
Quench: Allow the mixture to stir at
for 1 hour. Only then remove the cooling bath and allow it to warm to room temperature. Quench immediately with saturated .
Protocol B: Stereoretentive Suzuki-Miyaura Coupling
Use this for attaching aryl groups.
Reagents:
-
Catalyst:
(5 mol%) + SPhos (10 mol%) OR -
Base:
(3.0 equiv, solid) or -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry)
Step-by-Step:
-
Degassing: Combine substrate, boronic acid (2.5 equiv), and base in a reaction vial. Seal and purge with Argon for 10 minutes.
-
Catalyst Addition: Add the Pd source and Ligand (or pre-catalyst) under Argon counterflow.
-
Solvent: Add degassed solvent via syringe.
-
Reaction: Heat to
.-
Note: Avoid reflux (
) unless conversion is stalled. Active ligands like SPhos usually permit lower temperatures.
-
-
Monitoring: Check HPLC on a chiral column (e.g., Chiralpak AD-H) every 2 hours. Stop immediately upon full conversion to minimize thermal stress.
Part 3: Visual Troubleshooting & Logic
Diagram 1: Troubleshooting Logic Flow
This decision tree helps you identify the cause of racemization based on your reaction conditions.
Caption: Decision tree for diagnosing the root cause of enantiomeric excess (ee) loss during binaphthyl functionalization.
Diagram 2: Reaction Coordinate & Barrier
Visualizing why 2,2'-substitution is non-negotiable for 6,6'-functionalization.
Caption: Comparative energy barriers for racemization. Note that 2,2'-substitution is required to maintain optical integrity during 6,6'-functionalization.
Part 4: Data Summary
| Parameter | Lithium-Halogen Exchange | Suzuki Coupling |
| Critical Temp Limit | ||
| Preferred Solvent | THF (Anhydrous) | Toluene/Water or Dioxane |
| Dominant Risk | Warming before quench | Strong base usage |
| Recommended Base | N/A | |
| Catalyst Class | N/A | Pd(0) + Electron-Rich Phosphine (SPhos, XPhos) |
References
-
Optical Stability of 1,1'-Binaphthyl Derivatives Source: ACS Omega, 2019. Summary: Detailed quantum calculations of racemization barriers, confirming the necessity of 2,2'-substitution for stability. URL:[Link]
-
Deracemization of Binaphthyl by Suzuki Diarylation Source: Journal of Organic Chemistry, 2022.[4] Summary: Discusses Suzuki coupling conditions and the role of steric effects in maintaining or establishing chirality. URL:[Link]
-
Glass-forming binaphthyl chromophores (Suzuki Coupling Protocols) Source: Journal of Materials Chemistry, 2001. Summary: Provides experimental protocols for Suzuki coupling of 6,6'-dibromo-2,2'-dialkoxy-1,1'-binaphthyl. URL:[Link]
-
Lithium-Halogen Exchange in Process Chemistry Source: CRC Press / ResearchGate. Summary: General review of Li-Halogen exchange parameters, emphasizing temperature control to prevent side reactions and racemization. URL:[Link]
-
Ligand Accelerated Stereoretentive Suzuki-Miyaura Coupling Source: Journal of Organic Chemistry, 2016.[5] Summary: Demonstrates that using active ligands allows for milder conditions, preserving chirality even in unprotected BINOL derivatives. URL:[Link][5]
Sources
Technical Support Center: Lithiation of 6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
Case ID: LITH-BINAP-66-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanism
Subject: Optimization of Lithium-Halogen Exchange vs. Directed Ortho-Lithiation (DoM).
The lithiation of 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene is a critical gateway step in synthesizing advanced chiral ligands (e.g., 6,6'-functionalized BINAP/BINOL derivatives). The primary challenge lies in the competition between Lithium-Halogen Exchange (Kinetic Control, C6 position) and Directed Ortho-Lithiation (Thermodynamic/Chelation Control, C3 position).
For this substrate, Lithium-Halogen Exchange at C6 is the dominant and typically desired pathway when using alkyl lithiums at low temperatures. This guide focuses on maximizing the yield of the 6,6'-dilithio species and preventing common failures such as mono-lithiation, Wurtz coupling, or unintended ortho-lithiation.
Decision Matrix & Workflow
The following logic flow illustrates the critical decision points for optimizing your reaction conditions.
Figure 1: Operational workflow for regioselective lithiation. Note that C3 targeting is generally incompatible with C6-bromo substrates using standard alkyl lithiums.
Standard Operating Procedure (The "Golden Path")
Use this protocol to establish a baseline before troubleshooting.
Objective: Synthesis of 6,6'-dilithio-2,2'-dimethoxy-1,1'-binaphthalene for subsequent electrophilic trapping.
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
-
Solvent System: Dissolve 1.0 eq of substrate in anhydrous THF (0.1 M concentration).
-
Why THF? Binaphthyls have poor solubility in pure ether/hexanes at -78°C. Precipitation of the substrate or the mono-lithio intermediate leads to incomplete conversion.
-
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi (2.4 eq, 1.6M in hexanes) dropwise over 10-15 minutes.
-
Note:t-BuLi (4.4 eq) can be used for faster exchange, but n-BuLi is generally sufficient for aryl bromides and safer.
-
-
Exchange Period: Stir at -78°C for 45–60 minutes .
-
Warning: Do not warm up. The Li-Br exchange is reversible, and higher temperatures promote scrambling or Wurtz coupling.
-
-
Quenching: Add the electrophile (e.g., ClPPh₂, B(OiPr)₃) (2.5–3.0 eq) dissolved in THF.
-
Warming: Allow to warm to room temperature only after electrophile addition is complete.
Troubleshooting Guide
Symptom 1: Mono-Functionalization (Mixture of Product & Starting Material)
Diagnosis: The reaction stalled at the mono-lithio stage. Root Cause: Solubility issues or insufficient reagent.[1]
| Variable | Adjustment | Technical Rationale |
| Solvent | Switch to THF or THF/Et₂O (1:1) | The mono-lithio intermediate often precipitates in non-polar solvents (Hexane/Ether), preventing the second exchange. THF coordinates Li, breaking aggregates. |
| Stoichiometry | Increase n-BuLi to 2.5–3.0 eq | Titration of n-BuLi is notoriously inaccurate. Slight excess ensures full conversion of the second bromide. |
| Concentration | Dilute to 0.05 M | Reduces the likelihood of aggregation/precipitation at -78°C. |
Symptom 2: "Protonation" (Product is 2,2'-dimethoxy-1,1'-binaphthalene)
Diagnosis: You lost the Bromines, but didn't get the Electrophile. Root Cause: Moisture ingress or "Internal Quench."
| Variable | Adjustment | Technical Rationale |
| Reagents | Dry Electrophile | Electrophiles (especially borates) are hygroscopic. Distill or dry over sieves before addition. |
| Technique | Cannula Transfer | If the electrophile is a liquid, add it neat or in solution via cannula to avoid opening the system. |
| Mechanism | Check Acidic Protons | Ensure no unmasked -OH groups are present (e.g., incomplete methylation of BINOL). The Li will strip the proton faster than the Br. |
Symptom 3: Complex Mixture / Wurtz Coupling
Diagnosis: Formation of butyl-adducts or binaphthyl dimers. Root Cause: Temperature too high or reaction time too long.
| Variable | Adjustment | Technical Rationale |
| Temperature | Strict -78°C | Aryl lithiums are stable at -78°C. At >0°C, they can attack the butyl bromide formed during exchange (Wurtz coupling) or attack the solvent (THF degradation). |
| Base | Switch to t-BuLi | t-BuLi generates t-BuBr, which is immediately destroyed by a second equivalent of t-BuLi (forming isobutene/isobutane).[2] This prevents the alkyl halide from reacting with your aryl lithium.[2] Requires 4.0+ eq of t-BuLi. |
Frequently Asked Questions (Deep Dive)
Q: Can I use this substrate to get 3,3'-substitution (Ortho-Lithiation)? A: Generally, No. The rate of Lithium-Halogen exchange (at C6) is orders of magnitude faster than Directed Ortho-Lithiation (at C3) mediated by the methoxy group. If you treat this dibromo substrate with n-BuLi, you will strip the bromines first.
-
Workaround: If you need 3,3'-functionalization, start with 2,2'-dimethoxy-1,1'-binaphthalene (without bromines). Use n-BuLi/TMEDA to direct lithiation to the 3,3' position.
Q: My reaction turns yellow/orange upon adding n-BuLi. Is this normal? A: Yes. The lithiated binaphthyl species is highly conjugated and typically exhibits a yellow to orange color. If it turns dark brown or black, it may indicate decomposition or THF cleavage (usually due to warming).
Q: Why do you recommend THF over Diethyl Ether? A: While Ether is the classic solvent for lithiation, the dilithio-binaphthyl species is bulky and prone to aggregation. THF is a stronger Lewis base; it coordinates to the Lithium atoms, breaking up tetramers/dimers into more reactive monomers and keeping the species in solution.
Q: Can I use LDA instead of n-BuLi? A: LDA is a poor choice for Li-Halogen exchange (it is a base, not a nucleophile). It is typically used for deprotonation. However, mixing LDA with aryl bromides can lead to "Benzyne" type mechanisms or very slow background exchange. Stick to alkyl lithiums (n-BuLi, t-BuLi) for Br-exchange.
References
-
Cai, D., et al. "Synthesis of Chiral 6,6'-Bis(acylamino)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyls." Journal of Organic Chemistry, 1994.
- Context: Establishes the protocol for 6,6'-functionalization via lithi
-
Bailey, W. F., & Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature."[2] Journal of Organometallic Chemistry, 1988.[2][3]
- Context: Foundational text on the kinetics of Li-Br exchange vs. proton transfer.
- Kocovsky, P., et al. "Synthesis of 3,3'-Functionalized Binaphthyls." Tetrahedron Letters, 1999. Context: Highlights the difficulty of C3 lithiation in the presence of competing directing groups or halides.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene and organolithium reagents before handling. Pyrophoric handling training is mandatory.
Sources
Technical Support Center: Moisture Management in Binaphthyl Cross-Coupling
Topic: Handling Moisture Sensitivity in Binaphthyl Cross-Coupling Reactions Role: Senior Application Scientist Audience: Drug Development Professionals & Synthetic Chemists
Introduction: The Cost of Water in Atropisomer Synthesis
In the synthesis of axially chiral binaphthyls (e.g., BINOL, BINAP), moisture is not merely an impurity; it is a mechanistic switch that dictates the difference between a successful asymmetric catalyst and a racemized by-product.
As researchers, we often categorize reactions as "wet" or "dry." However, in binaphthyl chemistry, we must navigate three distinct moisture regimes:
-
The Radical Regime (Oxidative Coupling): Where water affects catalyst turnover and radical lifetime.
-
The Anhydrous Regime (Phosphinylation): Where moisture acts as a poison to high-energy intermediates (Triflates/Grignards).
-
The Hydrolytic Trap (Suzuki Coupling): Where water is necessary for transmetallation but fatal via protodeboronation.
This guide provides the protocols and troubleshooting logic to navigate these regimes.
Module 1: Asymmetric Oxidative Coupling (BINOL Synthesis)
Context: The aerobic coupling of 2-naphthol to 1,1'-bi-2-naphthol (BINOL) using Copper(II)-amine complexes.
The Moisture Mechanism
While 2-naphthol itself is stable, the Cu-amine catalyst system (e.g., CuCl(OH)-TMEDA) relies on a precise geometry to enforce chirality during the radical dimerization.
-
The Failure Mode: Excess water competes with the amine ligand for coordination sites on the Copper center. This creates an achiral "aquacomplex" that catalyzes background racemic coupling, drastically lowering enantiomeric excess (ee).
Protocol: Moisture-Controlled Oxidative Coupling
Standard: CuCl(OH)-TMEDA Catalyst System
-
Catalyst Activation: Stir CuCl (1 eq) and TMEDA (2 eq) in DCM (not water) under air. The absorption of atmospheric O₂ oxidizes Cu(I) to the active Cu(II)-oxo species.
-
Critical Check: The solution must turn dark green/blue. If it remains muddy/brown, oxygen uptake is insufficient (often due to wet DCM blocking O₂ solubility).
-
-
Substrate Addition: Add 2-naphthol as a solid.
-
Moisture Limit: Maintain water content <0.1% in DCM. Use 4Å molecular sieves if ambient humidity >60%.
Visualizing the Pathway
Caption: Figure 1.[1] The impact of moisture on catalyst geometry in oxidative coupling. Water displacement of chiral ligands leads to non-selective radical dimerization.
Module 2: The "Zero Tolerance" Zone (BINAP Synthesis)
Context: Converting BINOL to BINAP via the Ditriflate intermediate. This involves Ni-catalyzed coupling with diphenylphosphine (Ph₂PH).[2]
The Moisture Mechanism
This is a classic organometallic failure point.
-
Triflation: Triflic anhydride (Tf₂O) reacts violently with water to form triflic acid, which decomposes the BINOL backbone or causes racemization via acid-catalyzed pathways.
-
Phosphinylation: The Ni(0) catalytic cycle is killed by water, and Ph₂PH is oxidation-sensitive.
Protocol: Anhydrous Ni-Catalyzed Coupling
| Parameter | Specification | Reason |
| Solvent | DMF (Anhydrous, <50 ppm H₂O) | Water protonates the phosphide intermediate. |
| Base | DABCO (Sublimed/Dried) | Wet base hydrolyzes the ditriflate. |
| Catalyst | NiCl₂(dppe) | Requires reduction in situ; water prevents activation. |
| Atmosphere | Argon (Schlenk/Glovebox) | Ph₂PH is pyrophoric; O₂/H₂O are fatal. |
Step-by-Step Troubleshooting:
-
Drying: Flame-dry all glassware under vacuum. Cool under Argon.
-
Reagent Prep: Distill Tf₂O immediately before use. If it is brown/black, it is hydrolyzed; discard it.
-
The "Red" Indicator: Upon mixing NiCl₂(dppe) and Ph₂PH in DMF at 100°C, the solution must turn deep red (active Ni species).
-
Troubleshooting: If the solution stays green/blue, water has quenched the phosphine. Abort and restart with fresh solvent.
-
Module 3: Suzuki Coupling & The Protodeboronation Trap
Context: Functionalizing the binaphthyl core (e.g., attaching aryl groups to the 2,2' positions).
The Scientific Paradox
Suzuki coupling requires water (or a base soluble in organic solvent) to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻. However, binaphthyl boronic acids are sterically hindered (ortho-substituted).
The Danger: Sterically hindered boronic acids are hypersensitive to Protodeboronation .
-
Mechanism:[1][3][4][5] The C-B bond cleaves, replacing the Boron with Hydrogen.[3]
-
Cause: High pH + High Temperature + Water = Hydrolytic cleavage faster than Transmetallation.
Mechanism of Failure: Protodeboronation[5]
Caption: Figure 2. The kinetic competition in hindered substrates. Steric bulk slows transmetallation, allowing water to cleave the C-B bond (Protodeboronation).
Troubleshooting Guide: Preventing Protodeboronation
Scenario: You observe the de-boronated byproduct (Binaphthyl-H) instead of the coupled product.
Solution Protocol:
-
Switch Base: Move from aqueous bases (Na₂CO₃/H₂O) to anhydrous bases (K₃PO₄ or CsF).
-
Reduce Water: Use a solvent system like Dioxane/H₂O (10:1) or strictly anhydrous Dioxane with CsF (fluoride activates the boron without water).
-
Catalyst Upgrade: Use highly active precatalysts (e.g., Pd(dba)₂ + S-Phos or Buchwald G3 ).
-
Why? S-Phos is bulky and electron-rich, accelerating the oxidative addition and transmetallation steps, effectively "outrunning" the protodeboronation side reaction.
-
FAQ: Technical Support
Q1: My BINOL synthesis yield is high, but the ee% is stuck at 60%. Why? A: This is likely a temperature/moisture compounding effect.
-
Check Solvent: If your DCM is wet, the catalyst is less active.
-
Check Temp: To compensate for low activity, you might be heating the reaction. Stop. Oxidative coupling of naphthols usually requires ambient temperatures (<25°C). Higher temperatures overcome the rotational barrier of the binaphthyl bond, causing thermal racemization of the intermediate.
-
Fix: Dry the DCM over CaH₂ and run at 20°C.
Q2: During BINAP synthesis, my reaction mixture turned black and precipitated metal. A: This indicates "Catalyst Crash-out" due to phosphine oxidation.
-
Cause: Oxygen or moisture ingress oxidized the Ph₂PH ligand. Without the phosphine ligand, Ni(II) reduces to Ni(0) and aggregates as black metal powder (inactive).
-
Fix: Ensure your Schlenk lines are vacuum-purged (3x cycles). Re-distill Ph₂PH before use.
Q3: Can I use boronic esters (Pinacol) instead of acids to stop protodeboronation? A: Yes, but with a caveat. Pinacol esters are more stable towards hydrolysis, but they transmetallate slower.
-
Recommendation: If using Pinacol esters, you must add a promoter like Ag₂O or use a hydrolytic base (Ba(OH)₂) to crack the ester in situ, or use anhydrous fluoride (CsF) conditions.
References
-
Cai, D., et al. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, vol. 76, 1999, p.[6] 6.
-
Cox, P. A., et al. "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion."[7] Journal of the American Chemical Society, vol. 139, no. 37, 2017, pp. 13156-13165. [7]
-
Li, T. S., et al. "Novel oxidative coupling of 2-naphthols to 1,1′-bi-2-naphthols catalysed by solid Lewis acids."[8] Journal of the Chemical Society, Perkin Transactions 1, 1999.[8]
-
Lipshutz, B. H., et al. "Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles."[9] Organic Letters, vol. 10, no.[9] 7, 2008, pp. 1333-1336.
-
Lozada, J., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids."[10] The Journal of Organic Chemistry, vol. 79, no.[11] 11, 2014, pp. 5365–5368.[10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 10. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation of sterically hindered, halogenated biaryl systems. 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene is a critical chiral building block used in the synthesis of conformationally optically active polymers and advanced asymmetric catalysts[1].
Purifying this compound requires precise control over stationary phase interactions. The subtle polarity differences between the unreacted starting material, the mono-brominated intermediate, and the target di-brominated product demand a highly optimized chromatographic approach. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps necessary to achieve >95% purity.
Workflow Visualization
Workflow for the isolation and purification of 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene.
Core Principles & Mechanistic Causality
To successfully purify this compound, you must understand the physicochemical causality behind its behavior on silica gel:
-
Regioselectivity & Polarity: The methoxy groups at the 2,2'-positions strongly activate the naphthyl rings via resonance, directing the electrophilic bromonium ion specifically to the para-positions (6,6'-positions).
-
Chromatographic Behavior: While the methoxy groups render the molecule highly lipophilic, the addition of heavy, polarizable bromine atoms slightly increases the molecule's dipole moment. Consequently, the target di-brominated product interacts more strongly with the polar silanol groups of the silica gel than the non-brominated starting material, resulting in a lower Retention Factor (
). -
Detection: The extended
-conjugation of the binaphthyl system makes all species in this mixture highly UV-active, allowing for robust tracking at 254 nm[1].
Standard Operating Procedure (SOP): Flash Column Chromatography
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Quenching & Workup
The crude bromination mixture (typically run in Dichloromethane) contains excess
-
Self-Validation Checkpoint: The organic layer must transition from a deep red/orange to a pale yellow or colorless solution, confirming the complete neutralization of elemental bromine.
Step 2: Dry Loading (Critical Step) Dissolve the crude residue in a minimal volume of Dichloromethane (DCM). Add 230–400 mesh silica gel at a 1:3 ratio (crude mass to silica mass). Evaporate the DCM completely under reduced pressure.
-
Causality: Direct liquid loading of a DCM solution onto a hexane-packed column causes severe band broadening. DCM acts as a strong, localized eluent that drags the compound unevenly down the column.
-
Self-Validation Checkpoint: The dry-loaded silica must be a completely free-flowing powder with no clumps. Clumping indicates residual DCM.
Step 3: Column Packing & Elution Slurry-pack a glass column with silica gel (approx. 30–50 times the mass of the crude product) using pure n-hexane. Load the dry-adsorbed sample onto the top of the silica bed. Elute using a gradient of n-hexane/ethyl acetate, starting at 20:1 and increasing polarity to 10:1[2].
Chromatographic Data & Expected Values
| Compound / Species | Expected | Elution Order | Mechanistic Rationale |
| 2,2'-dimethoxy-1,1'-binaphthalene | ~0.45 | 1 | Lacks heavy, polarizable bromine atoms; weakest silica interaction. |
| 6-bromo-2,2'-dimethoxy-1,1'-binaphthalene | ~0.38 | 2 | Single bromine increases polarizability and dipole moment slightly. |
| 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene | ~0.30 | 3 | Target: Two bromine atoms maximize dipole interactions with silica. |
| Over-brominated byproducts | < 0.20 | 4 | Increased molecular weight and polarizability lead to strong retention. |
Troubleshooting & FAQs
Q: My target compound is co-eluting with the mono-brominated intermediate. How can I improve resolution? A: The mono- and di-brominated species have similar polarities. Co-elution indicates the mobile phase is too strong, causing both compounds to migrate before sufficient theoretical plates can separate them. Solution: Decrease the polarity of your mobile phase to Hexane/EtOAc 20:1. Alternatively, switch to a Hexane/Dichloromethane gradient (e.g., 4:1 to 2:1). Ensure your silica-to-crude ratio is at least 50:1 to maximize theoretical plates.
Q: The product band is streaking down the column instead of eluting as a tight band. Why? A: Streaking of this lipophilic ether typically indicates column overloading or poor solubility of the crude mixture in the initial non-polar eluent. Solution: Always employ the dry loading technique described in Step 2. If the compound was wet-loaded in a small amount of DCM, the residual DCM disrupted the solvent front. If dry loading was used and streaking persists, increase the column diameter to reduce the sample load per cross-sectional area.
Q: After concentrating the fractions, the resulting solid has a persistent yellow tint. Is it impure?
A: Pure 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene should be a white to off-white solid[2]. A yellow tint usually indicates trace elemental bromine (
Q: Can I use a different solvent system if I want to avoid Ethyl Acetate? A: Yes. A gradient of Hexane/DCM (starting at 4:1 and moving to 1:1) is highly effective. DCM provides excellent solubility for binaphthyl derivatives and often yields sharper bands than EtOAc, though it requires careful monitoring to prevent the target compound from eluting too rapidly.
References
-
Title: Organic Chemistry: Synthesis of (S)-1a and (R)-1a (Supporting Information) Source: Scribd (Document ID: ja5c06179_si_001) URL: [Link]
-
Title: Recent progress in the synthesis of conformationally optically active polymers Source: Journal of Macromolecular Science, Part C: Polymer Reviews (Taylor & Francis) URL: [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
[1][2]
Executive Summary
This guide provides a rigorous spectral analysis of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene , a critical chiral intermediate used in the synthesis of polymeric catalysts and asymmetric ligands.[1][2] Unlike standard catalog data, this document focuses on the comparative spectral performance of this molecule against its synthetic precursors (the diol) and non-brominated analogs.[1][2][3][4]
Key Technical Insight: The
Structural Context & Symmetry Logic
To accurately interpret the NMR data, one must first understand the numbering scheme and symmetry operations.[2][3][4] The molecule possesses a
Diagram 1: Structural Numbering & Symmetry
Caption: The C2 axis renders the two naphthalene rings magnetically equivalent, halving the number of unique signals observed in the spectrum.[2][3]
Comparative Analysis: Spectral Performance
This section compares the target molecule with its two primary alternatives/precursors to highlight diagnostic differences.
Comparison A: Target vs. Precursor ((S)-BINOL Derivative)
Alternative: (S)-6,6'-Dibromo-1,1'-bi-2-naphthol (The Diol).[1][2] Context: The methylation step is critical to prevent proton exchange and increase solubility in non-polar organic solvents.[1][2][3][4]
| Feature | Target: Dimethoxy Derivative | Alternative: Diol Precursor | Diagnostic Value |
| -OH Signal | Absent | Broad singlet (~5.0 ppm) | Disappearance confirms 100% conversion.[1][2][4] |
| -OMe Signal | Singlet, ~3.76 ppm (6H) | Absent | Primary confirmation of product identity.[1][2][4] |
| Solubility | High in CDCl3, DCM | Moderate/Low in CDCl3 | Sharpness of peaks indicates better solvation (no aggregation).[1][2][3][4] |
Comparison B: Target vs. Non-Brominated Analog
Alternative: (S)-2,2'-Dimethoxy-1,1'-binaphthalene.[1][2][4][5] Context: Verifying the bromination pattern is essential, as regioisomers (e.g., 3,3'-dibromo) are common byproducts in different synthetic routes.[2][3][4]
| Proton | Target (6,6'-Dibromo) | Alternative (Unsubstituted) | Mechanism of Change |
| H-6 | Absent | Multiplet | Loss of proton at substitution site.[1][2][4] |
| H-5 | Doublet (J~2Hz) | Doublet/Multiplet | H-5 becomes a "singlet-like" doublet due to loss of ortho-coupling to H-6.[1][2][4] |
| H-7 | dd (J~9, 2Hz) | Multiplet | H-7 pattern simplifies (coupled only to H-8 and meta-H-5). |
Detailed 1H NMR Assignment (400 MHz, CDCl3)
The following data represents the standard spectral signature for pure (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene.
Note: Chemical shifts (
The "Fingerprint" Table[3][4]
| Assignment | Multiplicity | Integration | Coupling ( | Structural Justification | |
| H-5, 5' | 8.05 | Doublet (d) | 2H | Diagnostic: Meta-coupling to H-7. Deshielded by "bay region" and Br inductive effect.[1][2][3][4] | |
| H-4, 4' | 7.98 | Doublet (d) | 2H | Ortho-coupling to H-3.[1][2][4] | |
| H-8, 8' | 7.45 - 7.55 | Doublet (d) | 2H | Ortho-coupling to H-7.[1][2][4] Peri-position to the binaphthyl bond.[1][2][3][4] | |
| H-3, 3' | 7.48 | Doublet (d) | 2H | Ortho to the Methoxy group (shielded relative to H-4).[1][2] | |
| H-7, 7' | 7.35 | dd | 2H | Diagnostic: Ortho to H-8, Meta to H-5. Confirms 6-position substitution. | |
| -OCH3 | 3.76 | Singlet (s) | 6H | - | Distinctive methyl ether peak.[1][2][4] |
Analyst Note: The specific shift of H-5 is the most sensitive to the bromination state.[1][2][4] In non-brominated BINOLs, the H-5/H-4 region is often more overlapped.[1][2][4] The Br atom resolves H-5 into a distinct fine doublet.[1][2][4]
Experimental Protocol: Synthesis & Sample Prep
To ensure the spectrum described above is reproducible, follow this validated protocol for the methylation of the 6,6'-dibromo-diol.
Workflow Diagram
Caption: Synthesis and preparation workflow to isolate the target dimethoxy compound for NMR analysis.
Step-by-Step Methodology
-
Reaction: Charge a flame-dried flask with (S)-6,6'-dibromo-1,1'-bi-2-naphthol (1.0 eq), anhydrous
(4.0 eq), and Acetone (0.1 M). Add Methyl Iodide (MeI, 4.0 eq) dropwise.[1][2][3][4] Reflux for 12–16 hours.[1][2][4] -
Monitoring: Check TLC (Hexane:EtOAc 8:2). The starting diol (
) should disappear, replaced by the product ( ).[1][2][3][4] -
Workup: Cool to RT. Filter off inorganic salts.[1][2][3][4] Concentrate the filtrate. Redissolve in DCM, wash with water and brine.[1][2][3][4]
-
NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL
.
Troubleshooting & Impurities
When analyzing the spectrum, look for these common issues:
-
Mono-methylated Impurity:
-
Residual Water:
-
Racemization:
-
Detection: Standard 1H NMR cannot detect racemization (enantiomers have identical NMRs in achiral solvents).[1][2][3][4]
-
Advanced Protocol: To verify enantiomeric purity (ee), add a chiral shift reagent like Eu(hfc)3 .[1][2][3][4] If the sample is not enantiopure, the -OMe singlet will split into two distinct singlets (one for S, one for R).[1][2][3]
-
References
-
Synthesis and Characterization of BINOL Derivatives
-
Crystallographic & Spectral Data of 6,6'-Dibromo Analogs
-
Commercial Reference & Physical Properties
-
General NMR Shifts for BINOL Derivatives
Sources
- 1. (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | C24H20Br2O4 | CID 10839989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,6 -Dibromo-1,1 -bi-2-naphthol 97 13185-00-7 [sigmaaldrich.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. labproinc.com [labproinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. strem.com [strem.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. rsc.org [rsc.org]
- 10. (PDF) Synthesis and Resolution of the Atropisomeric 1,1'-Bi-2-naphthol: An Experiment in Organic Synthesis and 2-D NMR Spectroscopy [academia.edu]
- 11. rsc.org [rsc.org]
HPLC chiral column selection for (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene
This guide outlines the strategic selection of HPLC chiral stationary phases (CSPs) for the resolution of (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene . This molecule belongs to the class of
Its separation requires a stationary phase capable of recognizing the axial chirality defined by the restricted rotation around the 1,1'-binaphthyl bond, augmented by the steric bulk of the 6,6'-dibromo substituents.
Molecular Analysis & Separation Strategy
Before selecting a column, we must analyze the "handles" available for chiral recognition:
-
Core Structure: 1,1'-Binaphthalene backbone (Atropisomerism).
-
Steric Bulk: 6,6'-Dibromo groups increase the aspect ratio of the molecule, enhancing steric discrimination but potentially reducing solubility in pure alkanes.
-
Functional Groups: 2,2'-Dimethoxy groups act as hydrogen bond acceptors (ethers) but lack the strong H-bond donor capability of the parent BINOL.
-
Interaction Mode: The primary separation mechanisms will be
interactions and inclusion complexation within the chiral cavities of the CSP.
The "Gold Standard" Selectors
For binaphthyl derivatives, polysaccharide-based CSPs are the industry standard. Specifically, the tris(3,5-dimethylphenylcarbamate) derivatives of amylose and cellulose provide the optimal "groove" size to accommodate the twisted binaphthyl system.
Comparative Analysis of Chiral Columns
The following table compares the top three candidates for this separation.
| Feature | Candidate A: Amylose Derivative | Candidate B: Cellulose Derivative | Candidate C: Immobilized Amylose |
| Product Name | Chiralpak AD-H (Daicel) | Chiralcel OD-H (Daicel) | Chiralpak IA (Daicel) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) |
| Primary Mechanism | Helical inclusion & | Rigid linear grooves & H-bonding | Same as AD-H, but solvent robust |
| Binaphthyl Selectivity | Excellent. The helical amylose cavity forms an ideal "lock" for the twisted binaphthyl "key."[1][2] | Good to Excellent. Often provides higher separation factors ( | Excellent. Identical selectivity to AD-H but allows chlorinated solvents. |
| Solvent Limits | Strict. No DCM, THF, or Acetate >5%. | Strict. No DCM, THF, or Acetate >5%. | Universal. Compatible with DCM/THF (Crucial for solubility). |
| Recommendation | Legacy Standard | Alternative | Modern Preferred |
Expert Insight: Why Amylose (AD/IA) often wins for this molecule
While Chiralcel OD is legendary for BINOL (free -OH), the dimethoxy variant often resolves better on Amylose (AD/IA) . The methylation removes the strong H-bond donor site. The amylose helix is more flexible and can better accommodate the bulky 6,6'-dibromo wings via
Strategic Workflow: Column Selection & Method Development
The following decision tree illustrates the logical flow for selecting the optimal column and mobile phase.
Caption: Decision matrix for selecting between Coated (AD/OD) and Immobilized (IA) phases based on sample solubility.
Detailed Experimental Protocol
This protocol is designed to be self-validating. If the system suitability parameters are not met, the protocol directs you to the necessary adjustment.
Phase 1: Preparation
-
Sample Diluent: 100% Dichloromethane (DCM) is recommended for the stock solution due to the lipophilicity of the dibromo-dimethoxy structure.
-
Stock Conc: 1.0 mg/mL in DCM.
-
Working Solution: Dilute 1:10 with Hexane/IPA (90:10). Note: If precipitation occurs, switch immediately to an Immobilized Column (Chiralpak IA) and use 10% DCM in the mobile phase.
Phase 2: Screening Conditions (Normal Phase)
-
Column: Chiralpak IA (4.6 x 250 mm, 5 µm) [Preferred for robustness]
-
Mobile Phase A: n-Hexane (or n-Heptane)
-
Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH)
-
Isocratic Run: 90% A / 10% B
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 25°C
-
Detection: UV @ 230 nm (Naphthalene absorption max) and 254 nm.
Phase 3: Optimization (The "Atropisomer Effect")
Binaphthyls are sensitive to temperature. If resolution (
-
Lower Temperature: Reduce column oven to 10°C.
-
Mechanism: Lower temperature "freezes" the conformational rotation of the chiral selector, often enhancing the fit for rigid atropisomers.
-
-
Switch Modifier: Change Mobile Phase B from IPA to Ethanol .
-
Mechanism: Ethanol is a smaller molecule and can penetrate the chiral grooves differently, often altering selectivity (
).
-
Data Interpretation & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Fronting Peaks | Solubility mismatch | Dissolve sample in mobile phase. If insoluble, use Chiralpak IA and add 10% DCM to mobile phase. |
| Broad Peaks | Slow mass transfer | Increase temperature to 35°C (if resolution allows) or reduce flow to 0.5 mL/min. |
| No Separation | Wrong Selector Cavity | Switch from Amylose (IA/AD) to Cellulose (IB/OD). The "shape recognition" is distinct. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Available at: [Link][4]
Sources
Comparative Guide: MOM vs. Methyl Protection of 6,6'-dibromo-BINOL
Strategic Overview & Mechanistic Causality
In the synthesis of advanced chiral ligands, organocatalysts, and conjugated polymers, 6,6'-dibromo-BINOL serves as a privileged building block[1]. However, the highly reactive 2,2'-hydroxyl groups must be protected to prevent catalyst poisoning or unwanted side reactions during downstream functionalizations, such as Suzuki-Miyaura cross-coupling or directed lithiation.
The choice between methoxymethyl (MOM) and methyl (Me) ethers fundamentally dictates the synthetic sequence, defining both the scope of compatible downstream reactions and the end-stage deprotection strategy.
-
MOM Ether (Acetal-Type Protection): The MOM group is installed using chloromethyl methyl ether (MOMCl). Because it functions as an acetal, it is entirely stable to strong bases (e.g.,
-BuLi) and nucleophiles[2]. Crucially, the MOM group acts as a powerful Directed Metalation Group (DMG). Its oxygen atoms coordinate lithium, facilitating precise 3,3'-functionalization if required. Furthermore, MOM ethers are easily cleaved under mild acidic conditions. This makes MOM the premier choice when the final target (such as a chiral fluorescent sensor or a hydrogen-bonding catalyst) requires the recovery of the free 2,2'-hydroxyls[1]. -
Methyl Ether (Alkyl-Type Protection): Methyl protection yields an extremely robust ether that survives harsh oxidative, basic, and mildly acidic conditions. It is the protecting group of choice when the 2,2'-oxygen must remain permanently masked, or when downstream transformations involve strong Lewis acids that would prematurely cleave a MOM group[3]. However, its robustness is a double-edged sword: deprotection requires aggressive Lewis acids (e.g.,
at -78 °C), which can easily destroy sensitive functional groups installed later in the synthesis.
Quantitative Comparison
| Parameter | MOM-Protected 6,6'-dibromo-BINOL | Methyl-Protected 6,6'-dibromo-BINOL |
| Reagents | NaH, MOMCl, THF[2] | K₂CO₃, MeI, Acetone (or NaH/MeI)[3] |
| Typical Yield | > 95%[2] | 90 - 95%[3] |
| Chemical Stability | Stable to base, nucleophiles, Pd-catalysis. | Stable to base, acid, nucleophiles, oxidants. |
| DMG Capability | Excellent (Facilitates 3,3'-lithiation) | Poor to Moderate |
| Deprotection | Mild Acid (e.g., HCl/MeOH, TFA)[1] | Harsh Lewis Acid (e.g., BBr₃ in DCM) |
| Primary Use Case | Temporary masking; late-stage OH recovery. | Permanent masking; harsh downstream chemistry. |
Workflow Visualization
Workflow comparing MOM vs. Methyl protection and deprotection routes for 6,6'-dibromo-BINOL.
Validated Experimental Protocols
Protocol A: Synthesis of 6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene (MOM Protection)
Causality Check: Sodium hydride (NaH) is utilized to quantitatively deprotonate the sterically hindered 2,2'-hydroxyls, forming a highly nucleophilic bis-alkoxide that rapidly attacks the electrophilic MOMCl[2].
-
Preparation: Suspend NaH (5.0 equiv, 60% dispersion in mineral oil) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.
-
Deprotonation: Dissolve 6,6'-dibromo-BINOL (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension. Stir for 1 hour to ensure complete alkoxide formation[2].
-
Protection: Add chloromethyl methyl ether (MOMCl, 2.5 equiv) dropwise. (Safety Note: MOMCl is a potent carcinogen; handle exclusively in a well-ventilated fume hood).
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 1.5 hours[2].
-
Workup: Carefully quench the excess NaH by the dropwise addition of water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated
and brine, dry over anhydrous , and concentrate in vacuo. The product is typically obtained in >99% yield without the need for column chromatography[2].
Protocol B: Synthesis of 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene (Methyl Protection)
Causality Check: Methyl iodide (MeI) is highly electrophilic. While NaH can be used, the use of a milder base like
-
Preparation: Dissolve 6,6'-dibromo-BINOL (1.0 equiv) in anhydrous acetone.
-
Base Addition: Add anhydrous
(4.0 - 5.0 equiv) to the solution. -
Alkylation: Add Methyl Iodide (MeI, 5.0 equiv) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 45 °C (reflux) with vigorous stirring for 12 hours[3].
-
Workup: Cool the mixture to room temperature and remove the acetone under reduced pressure. Partition the crude residue between distilled water and diethyl ether (
). Extract the aqueous phase, dry the combined organic layers over , and evaporate the solvent to afford the dimethoxy product in ~91% yield[3].
Protocol C: Deprotection Strategies
-
MOM Cleavage (Mild): To recover the free hydroxyls (e.g., after a Suzuki coupling), dissolve the MOM-protected intermediate in a mixture of Methanol and concentrated HCl (or use Trifluoroacetic acid in DCM). Stir at room temperature until TLC indicates complete consumption of the starting material. The acetal linkage is hydrolyzed to yield the free BINOL derivative, formaldehyde, and methanol[1].
-
Methyl Cleavage (Harsh): If deprotection of the methyl ether is strictly necessary, dissolve the substrate in anhydrous DCM, cool to -78 °C, and add
(3.0 - 4.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature. Quench carefully with methanol or ice water to destroy excess .
References
1.[Conjugated Polymer-Enhanced Enantioselectivity in Fluorescent Sensing] - ResearchGate - 2. [Use of solvents and environmental friendly materials for applications in Green Chemistry] - CORE - 3.[Ruthenium and Rhodium catalyzed C-N bond formation reactions in the synthesis of nitrogen containing heterocyclic compounds] - Università degli Studi dell'Insubria -
Sources
Crystal structure data for (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
A Comparative Guide to the Crystallographic Analysis of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The binaphthyl skeleton is a cornerstone in asymmetric catalysis and the development of functional materials due to the axial chirality arising from restricted rotation around the C1-C1' bond.[1] The substituents at the 2, 2', 6, and 6' positions play a critical role in defining the dihedral angle between the naphthalene rings, which in turn governs the compound's stereochemical influence and material properties.[2] This guide will delve into the subtle yet significant structural variations among these derivatives and present a detailed protocol for obtaining high-quality single crystals suitable for X-ray diffraction.
Comparative Crystallographic Data
To understand the probable solid-state conformation of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene, we will compare the crystallographic data of two closely related structures. The primary analog for our comparison is 6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene, which differs only in the length of the alkoxy chain.[3] Additionally, we will consider (S)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-2,2'-dimethoxy-1,1'-binaphthalene to observe the effect of a partially saturated backbone.[4]
| Parameter | 6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene[3] | (S)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-2,2'-dimethoxy-1,1'-binaphthalene[4] |
| Chemical Formula | C₃₂H₃₆Br₂O₂ | C₂₂H₂₄Br₂O₂ |
| Molecular Weight | 612.43 | 480.23 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 12.401(3) Åb = 8.1742(16) Åc = 27.396(6) Å | a = 10.004(1) Åb = 12.086(1) Åc = 17.434(2) Å |
| Unit Cell Volume | 2777.1(10) ų | 2107.9(4) ų |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Dihedral Angle | 63.8(9)° | 80.2(2)° |
Analysis of Structural Data:
The dihedral angle between the naphthalene rings is a critical parameter for chiral binaphthyl derivatives. In 6,6'-Dibromo-2,2'-dihexyloxy-1,1'-binaphthalene, this angle is 63.8(9)°.[3] It is reasonable to hypothesize that (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene would exhibit a similar dihedral angle, as the primary steric bulk influencing this angle is similar. The crystal packing in the dihexyloxy analog is stabilized by weak π-π interactions.[3]
In contrast, the octahydro- derivative shows a significantly larger dihedral angle of 80.2(2)°.[4] This is likely due to the increased flexibility and different steric demands of the partially saturated rings. Both molecules crystallize in the chiral orthorhombic space group P2₁2₁2₁, a common space group for chiral organic molecules.
Experimental Protocol for Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[5] The following is a generalized protocol for the single-crystal growth of chiral binaphthyl derivatives, which can be adapted for the title compound.
1. Material Purification:
-
Ensure the starting material, (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene, is of high purity (>95%).[6] Impurities can inhibit crystal growth or lead to twinning. Column chromatography followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) is recommended.[2]
2. Solvent Screening:
-
The choice of solvent is critical.[7] A good solvent system is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature.
-
Screen a range of solvents with varying polarities (e.g., toluene, ethyl acetate, acetone, dichloromethane, and mixtures thereof with anti-solvents like hexanes or heptane).
3. Crystal Growth Techniques:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[7]
-
Place the vial in a vibration-free environment.
-
-
Solvent Diffusion (Layering):
-
Dissolve the compound in a small amount of a dense, good solvent (e.g., dichloromethane).
-
Carefully layer a less dense, poor solvent (e.g., hexanes or methanol) on top of this solution.[7]
-
Over time, the solvents will slowly mix, reducing the overall solubility and inducing crystallization at the interface.
-
-
Vapor Diffusion:
-
Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
The outer jar should contain a more volatile anti-solvent.
-
The anti-solvent vapor will slowly diffuse into the inner vial, causing the compound to crystallize.[7]
-
4. Crystal Harvesting and Mounting:
-
Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension), carefully remove them from the mother liquor using a pipette or a small loop.
-
Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a goniometer head for X-ray diffraction analysis.
Visualizations
Molecular Structure of (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Substituent effects of bridged binaphthyl-type chiral dopants on the helical twisting power in dopant-induced chiral liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. cpfs.mpg.de [cpfs.mpg.de]
- 6. 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene 95% | CAS: 117745-41-2 | AChemBlock [achemblock.com]
- 7. youtube.com [youtube.com]
Technical Comparison: IR Spectral Analysis of Methoxy vs. Bromo-Substituted Binaphthyls
Topic: IR spectroscopy peaks for methoxy and bromo groups in binaphthyl Content Type: Publish Comparison Guide
Executive Summary
In the development of chiral catalysts and materials, the 1,1'-binaphthyl scaffold (e.g., BINOL) is a privileged structure.[1] Modifying this scaffold at the 2,2' or 6,6' positions with methoxy (-OCH₃) or bromo (-Br) groups fundamentally alters its steric and electronic properties. This guide provides a technical comparison of the Infrared (IR) spectroscopic signatures for these two functional groups. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, IR spectroscopy offers a rapid, cost-effective method for monitoring functional group interconversions—specifically the methylation of hydroxyls or the bromination of the naphthyl ring.
Technical Background: Electronic & Vibrational Signatures[3]
The binaphthyl skeleton presents a complex vibrational landscape dominated by aromatic C=C stretching and C-H out-of-plane bending. The introduction of Methoxy or Bromo substituents perturbs this landscape in distinct ways:
-
Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance.[2] It introduces distinct aliphatic C-H stretching modes (absent in the parent aromatic core) and strong C-O stretching vibrations.
-
Bromo Group (-Br): Acts as an electron-withdrawing group (EWG) via induction.[2] Its primary vibrational mode (C-Br stretch) occurs at low frequencies, often obscured in the fingerprint region.[3] Consequently, its identification often relies on the absence of other features (like O-H or C-O) and shifts in aromatic ring overtones.
Comparative Analysis: Spectral Fingerprints
The following table summarizes the diagnostic peaks required to differentiate between methoxy- and bromo-substituted binaphthyls.
Table 1: Comparative Peak Assignments
| Feature | Methoxy-Binaphthyl (-OCH₃) | Bromo-Binaphthyl (-Br) | Diagnostic Value |
| Primary Diagnostic | C-O Stretch (Asymmetric) | C-Br Stretch | High for Methoxy; Low for Bromo |
| Frequency | 1200–1275 cm⁻¹ (Strong) | 500–700 cm⁻¹ (Medium/Weak) | C-O is distinct; C-Br overlaps with ring deformation.[2] |
| Secondary Diagnostic | Aliphatic C-H Stretch | Ring Vibration Shift | High for Methoxy |
| Frequency | 2830–2960 cm⁻¹ | 1000–1100 cm⁻¹ (Perturbed) | Methoxy shows C-H < 3000 cm⁻¹; Bromo does not.[2][4] |
| Symmetric Mode | C-O Stretch (Symmetric) | N/A | Confirmatory for Ether linkage.[2][5] |
| Frequency | 1020–1075 cm⁻¹ | N/A | |
| Aromatic Background | 3000–3100 cm⁻¹ (Ar-H) | 3000–3100 cm⁻¹ (Ar-H) | Present in both (Non-diagnostic).[2] |
Detailed Spectral Breakdown
1. The Methoxy Signature (The "Twin Peaks" of Ethers) For compounds like 2,2'-dimethoxy-1,1'-binaphthyl, the spectrum is characterized by the presence of an ether linkage attached to an aromatic ring.
-
C-O-C Asymmetric Stretch (~1250 cm⁻¹): This is often the strongest peak in the spectrum outside the fingerprint region. It arises from the coupling of the C-O stretch with the aromatic ring vibrations.
-
C-H Stretching (Methyl): Unlike the naked binaphthyl, the methoxy derivative displays absorption just below 3000 cm⁻¹ (typically 2835 cm⁻¹ and 2940 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the methyl group.
2. The Bromo Signature (The "Silent" Substituent) For compounds like 6,6'-dibromo-1,1'-binaphthyl-2,2'-diol, the bromo group is spectrally elusive in standard mid-IR (4000–400 cm⁻¹).
-
C-Br Stretch (650–515 cm⁻¹): The heavy mass of the bromine atom shifts the stretching frequency to the far-right of the spectrum. In many standard ATR or KBr setups, this peak may be weak or cut off.
-
Indirect Detection: The most reliable IR method for confirming bromination is often the observation of changes in the out-of-plane (oop) C-H bending region (700–900 cm⁻¹), which reflects the substitution pattern (e.g., changing from 1,2-disubstituted to 1,2,4-trisubstituted naphthalene rings).
Experimental Protocol: Solid-State Analysis
Since most binaphthyl derivatives are solids at room temperature, the following protocol ensures high-fidelity spectra, particularly for detecting the low-frequency C-Br bands.
Method: Attenuated Total Reflectance (ATR) or KBr Pellet.[2] Recommendation: KBr Pellet is superior for Bromo-binaphthyls to visualize the <600 cm⁻¹ region.[2]
-
Sample Prep (KBr): Grind 1–2 mg of the binaphthyl sample with ~100 mg of dry spectroscopic-grade KBr in an agate mortar.
-
Pressing: Compress into a transparent pellet using a hydraulic press (10 tons for 2 mins).
-
Acquisition:
-
Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16–32
-
-
Baseline Correction: Apply automatic baseline correction, specifically checking for scattering effects common in solid aromatic samples.
Performance Comparison: IR vs. Alternatives
While IR is excellent for functional group identification, it has limitations compared to other analytical techniques in this specific context.
| Technique | Sensitivity for Methoxy | Sensitivity for Bromo | Throughput | Cost |
| FT-IR | Excellent. Distinct C-O and aliphatic C-H bands.[2] | Poor. C-Br is low frequency and non-distinct. | High | Low |
| 1H NMR | Excellent. Diagnostic singlet (3.5–4.0 ppm, 3H).[2] | Moderate. Indirect detection via loss of Ar-H signal. | Medium | High |
| Mass Spec | Good. M+31 mass shift. | Excellent. Distinct isotope pattern (79Br/81Br 1:1 ratio). | Medium | High |
Visualizations
Diagram 1: Analytical Workflow for Binaphthyl Functionalization
This workflow illustrates the logical steps to verify the transformation of BINOL (starting material) into either its methylated or brominated derivative using IR.
Caption: Decision logic for monitoring the synthesis of binaphthyl derivatives via IR spectroscopy.
Diagram 2: Spectral Region Map
A visual guide to where specific signals appear on the wavenumber scale.
Caption: Spectral map highlighting the frequency zones for key Methoxy and Bromo signals.
References
-
National Institutes of Health (NIH) - PubChem. 2,2'-Dimethoxy-1,1'-binaphthyl Spectral Data.[2] Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Available at: [Link]]
-
Royal Society of Chemistry. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds.[2] Available at: [Link]]
Sources
- 1. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 2. 2,2'-Dimethoxy-1,1'-binaphthyl | C22H18O2 | CID 235616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Analytical Comparison Guide: Specific Rotation and Chiroptical Properties of (R)- and (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
Executive Summary
For researchers and materials scientists developing optically active polymers, chiral stationary phases, or asymmetric catalysts, the binaphthyl scaffold remains a gold standard due to its robust axial chirality. Specifically, 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl serves as a bifunctional, enantiopure building block. The 2,2'-dimethoxy groups lock the dihedral angle to prevent racemization, while the 6,6'-dibromo handles enable transition-metal-catalyzed cross-coupling[1][2].
This guide provides an objective comparison of the (R) and (S) atropisomers of this compound, focusing on their chiroptical properties, the mechanistic causality behind their specific rotation, and a self-validating experimental protocol for accurate polarimetric characterization.
Theoretical Framework: Atropisomerism and Optical Activity
The chirality of 1,1'-binaphthyl derivatives arises from restricted rotation around the C1–C1' pivot bond, a phenomenon known as atropisomerism. The steric repulsion between the 2,2'-dimethoxy groups and the 8,8'-protons forces the naphthalene rings into an orthogonal or highly twisted conformation.
Because the (R) and (S) enantiomers are non-superimposable mirror images, they interact with plane-polarized light in equal but opposite magnitudes. The specific rotation, denoted as
Experimental Protocol: Self-Validating Polarimetry Workflow
Specific rotation is highly sensitive to concentration, solvent interactions, and temperature. As a best practice, polarimetric measurements must be treated as a self-validating system rather than a simple point-and-shoot assay.
Step-by-Step Methodology
-
Enantiomeric Excess (ee) Validation (The Prerequisite): Causality: Specific rotation is linearly proportional to the enantiomeric excess (
). Before polarimetry, analyze both the (R) and (S) batches via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/Isopropanol mobile phase) to confirm ee. -
Solvent Selection and Sample Preparation: Causality: Halogenated aromatic systems require solvents that prevent
stacking or aggregation, which can cause non-linear chiroptical responses.-
Gravimetrically prepare a
solution of the compound in anhydrous, HPLC-grade Chloroform (CHCl ).
-
-
Instrument Calibration and Thermostatting: Causality: Fluctuations in temperature alter solvent density and subtly shift the binaphthyl dihedral angle.
-
Flush a
( ) quartz polarimeter cell with pure CHCl . Equilibrate the Peltier thermostat exactly to . Zero the polarimeter using the Sodium D-line ( ).
-
-
Measurement and Linearity Check:
-
Introduce the sample solution and record the observed rotation (
). -
Self-Validation: Dilute the sample to
and remeasure. The calculated specific rotation must remain constant; if it deviates, concentration-dependent aggregation is occurring.
-
-
Data Processing:
-
Calculate using Biot’s Law:
(where is path length in dm, and is concentration in g/mL).
-
Fig 1: Self-validating polarimetric workflow for specific rotation measurement.
Comparative Data Analysis
The table below summarizes the comparative properties of the two enantiomers. Note that while the exact specific rotation values can vary slightly based on the precise calibration of the polarimeter, the (R) and (S) isomers will always exhibit an inverse mathematical relationship.
| Analytical Parameter | (R)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl | (S)-6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl |
| Axial Helicity | Right-handed twist | Left-handed twist |
| Specific Rotation | Positive (+) * | Negative (-) * |
| Chiral HPLC Retention | Distinct | Distinct |
| Polymerization Output | Right-handed helical polymer | Left-handed helical polymer |
*Benchmark Reference: For closely related analogs such as (R)- and (S)-6,6'-dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, validated specific rotations are
Mechanistic Insights and Downstream Applications
The strategic placement of functional groups on this binaphthyl core dictates its utility in advanced synthesis:
-
The 2,2'-Dimethoxy Effect: Unlike free 2,2'-hydroxyl groups (BINOL) which can participate in hydrogen bonding and undergo slight conformational breathing, the methoxy ethers provide rigid steric bulk. This locks the dihedral angle, ensuring high configurational stability even under the elevated temperatures required for polymerization.
-
The 6,6'-Dibromo Effect: The 6,6' positions are electronically conjugated with the naphthyl rings but remain sterically unhindered. This makes them highly reactive electrophilic sites for Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions[1][2].
When these enantiopure monomers are coupled with aryl diboronic acids, the resulting conjugated polymers are forced to adopt a continuous, one-handed helical conformation[1]. These chiral polymers exhibit massive specific optical rotations (often exceeding
Fig 2: Downstream applications of enantiopure 6,6'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl.
References
- Source: tandfonline.
- (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)
- (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)
- Source: connectsci.
Sources
Structural Elucidation of Dibromo-Dimethoxy-Binaphthyl: A Comparative Mass Spectrometry Guide
As a Senior Application Scientist, I frequently encounter challenges when characterizing sterically hindered, halogenated chiral scaffolds like dibromo-dimethoxy-binaphthyl (C₂₂H₁₆Br₂O₂). While standard mass spectrometry (MS) workflows are sufficient for simple organics, halogenated binaphthyls demand a more nuanced approach. Their moderate polarity, lack of highly basic sites, and complex isotopic signatures require analysts to carefully balance ionization efficiency with informative fragmentation.
This guide objectively compares the performance of Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) for this compound, providing the mechanistic causality and self-validating protocols necessary to ensure absolute structural confidence.
Mechanistic Principles of Fragmentation
To confidently identify dibromo-dimethoxy-binaphthyl, one must first understand its intrinsic gas-phase behavior. The molecule has a monoisotopic mass of 469.95 Da (based on ⁷⁹Br). However, because bromine exists in nature as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, any dibromo-compound will exhibit a characteristic 1:2:1 isotopic distribution in its molecular ion[1].
Once ionized, the radical cation [M]⁺• undergoes several predictable unimolecular decompositions driven by the stability of the resulting carbocations and oxonium ions[2]:
-
Inductive Cleavage of Bromine: The principal fragmentation mode for halogenated aromatics is the loss of the halogen radical (•Br) via inductive cleavage[3]. This yields a [M - Br]⁺ fragment that shifts from a 1:2:1 isotopic pattern to a 1:1 pattern, confirming the loss of exactly one bromine atom.
-
Homolytic α-Cleavage: The methoxy groups (-OCH₃) are highly susceptible to the loss of a methyl radical (•CH₃), driven by the formation of a resonance-stabilized oxonium ion.
-
Loss of Methoxy Radical: Direct cleavage of the C-O bond results in the loss of •OCH₃.
Fig 1. Primary gas-phase fragmentation pathways of dibromo-dimethoxy-binaphthyl.
Comparative Analysis of Ionization Techniques
Selecting the correct ionization source is not a matter of preference; it is a matter of chemical compatibility. Here is how the three primary techniques compare for this specific scaffold.
A. Electron Ionization (EI-MS)
-
Mechanism: Hard ionization via 70 eV electron bombardment.
-
Performance: Excellent for structural mapping. The high energy ensures that all fragmentation pathways (Fig 1) are accessed, providing a rich "fingerprint" ideal for library matching.
-
Drawback: The intact molecular ion [M]⁺• can sometimes be of low abundance if the sample is subjected to excessive thermal stress in the GC inlet.
B. Electrospray Ionization (ESI-MS/MS)
-
Mechanism: Soft ionization relying on solution-phase charge transfer[4].
-
Performance: Sub-optimal under standard conditions. Causality: Dibromo-dimethoxy-binaphthyl lacks strongly basic functional groups (like amines). It relies on the weakly basic methoxy oxygens for protonation. In a standard 0.1% Formic Acid mobile phase, ionization efficiency is extremely poor, leading to signal suppression.
-
Workaround: To utilize ESI effectively, we must force adduct formation. Doping the mobile phase with trace Silver Nitrate (AgNO₃) leverages the pi-system and halogen affinity to form a highly stable [M+Ag]⁺ adduct.
C. Atmospheric Pressure Chemical Ionization (APCI-MS)
-
Mechanism: Gas-phase corona discharge ionization.
-
Performance: Optimal for this compound. APCI is specifically designed for neutral, moderately polar, and relatively volatile aromatic compounds. It efficiently generates [M+H]⁺ or [M]⁺• without requiring basic sites, bridging the gap between EI's volatility requirements and ESI's polarity requirements.
Fig 2. Comparative analytical workflow for halogenated binaphthyl MS characterization.
Quantitative Data & Isotopic Signatures
When analyzing the mass spectra, the isotopic clusters are your primary diagnostic tool. The table below summarizes the exact m/z values you must monitor to confirm the structure.
| Fragment Identity | m/z (⁷⁹Br₂) | m/z (⁷⁹Br⁸¹Br) | m/z (⁸¹Br₂) | Isotope Ratio | Mechanistic Origin |
| [M]⁺• | 470 | 472 | 474 | 1:2:1 | Intact molecular ion |
| [M - CH₃]⁺ | 455 | 457 | 459 | 1:2:1 | Homolytic α-cleavage of methoxy methyl |
| [M - OCH₃]⁺ | 439 | 441 | 443 | 1:2:1 | Loss of methoxy radical |
| [M - Br]⁺ | 391 | 393 | N/A | 1:1 | Loss of bromine radical |
| [M - 2Br]⁺ | 312 | N/A | N/A | 1:0 | Sequential loss of both bromines |
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must contain internal logic checks. Do not simply run the sample; validate the system state during acquisition.
Protocol A: APCI-MS Optimization (Recommended)
-
Sample Preparation: Dissolve dibromo-dimethoxy-binaphthyl in a 1:1 mixture of Methanol and Dichloromethane (DCM) to a final concentration of 10 µg/mL. Causality: DCM ensures the non-polar binaphthyl core remains fully solvated, preventing precipitation in the LC lines.
-
Source Parameters: Set the APCI vaporizer temperature to 350°C and the corona discharge current to 5 µA.
-
System Validation Check (Critical): Infuse the sample and monitor the m/z 470, 472, and 474 peaks.
-
Self-Validation: Calculate the ratio of these three peaks. If it deviates from 1:2:1 by more than 5%, your detector is likely saturating (ion suppression/space charge effects). Dilute the sample 10-fold and repeat until the theoretical isotope pattern is restored.
-
-
Data Acquisition: Acquire full scan data from m/z 100 to 600.
Protocol B: ESI-MS/MS with Collision-Induced Dissociation (CID)
-
Adduct Preparation: Prepare the sample at 1 µg/mL in Methanol. Spike the solution with 10 µM Silver Nitrate (AgNO₃).
-
Isolation: Isolate the [M+Ag]⁺ precursor ion. Due to the complex isotope pattern of both Bromine and Silver (¹⁰⁷Ag and ¹⁰⁹Ag), the precursor envelope will be exceptionally broad.
-
System Validation Check (Critical): Set the quadrupole isolation window to 3.0 m/z (wider than the standard 1.0 m/z).
-
Self-Validation: If you use a narrow 1.0 m/z window, you will clip the isotopic envelope, and the subsequent MS/MS fragments will display skewed, non-physical isotopic ratios, leading to false negative identifications.
-
-
Fragmentation: Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas to monitor the sequential loss of •CH₃ and •Br.
References
-
Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.1
-
Interpretation of mass spectra: How to abbreviate these fragmentation patterns. Uni Saarland.3
-
Multidimensional Mass Spectrometry Assisted Metallo-Supramolecular Chemistry. Chinese Chemical Society.4
-
Mass spectra - fragmentation patterns. Chemguide.2
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized reagents like (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene, a chiral building block in organic synthesis, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe.
Hazard Assessment: Understanding the Risks
(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene is an organobromine compound. While specific toxicity data for this exact molecule is limited, its classification and the nature of related brominated aromatic compounds provide a clear basis for a cautious approach.
The primary documented hazards are significant. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause serious eye damage (H318).[1] This is a critical risk, as it implies the potential for irreversible injury upon contact. The signal word associated with this hazard is "Danger".
Furthermore, the compound is classified as potentially causing long-lasting harmful effects to aquatic life (H413).[1] This environmental hazard underscores the need for stringent containment and disposal procedures. While not universally listed for this specific compound, related brominated aromatics are often classified as causing skin irritation (H315) and serious eye irritation (H319).[2][3][4] Given its form as a fine powder or crystal, inhalation of dust particles presents a potential respiratory hazard.[5] Therefore, a comprehensive PPE strategy must address risks to the eyes, skin, and respiratory system.
Core Principles of Protection: A Proactive Stance
The selection of PPE is not a passive checklist; it is an active strategy to mitigate identified risks. The principle of "as low as reasonably practicable" (ALARP) should guide our actions. Engineering controls, such as fume hoods, are the first and most critical line of defense.[6] PPE serves as the essential final barrier between the researcher and the chemical.
Detailed PPE Recommendations
Based on the hazard profile, the following PPE is mandatory when handling (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene.
Eye and Face Protection
Due to the severe risk of eye damage (H318), standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times.
-
Best Practice: When handling larger quantities (typically >5g) or when there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
Hand Protection
The compound is a solid, but will be handled and dissolved in solvents. Gloves must be chosen to protect against both the compound and any solvents in use.
-
Mandatory: Nitrile gloves are the standard for handling solid chemicals and provide good resistance to a wide range of common laboratory solvents. Always check the manufacturer's compatibility chart for the specific solvent you are using.
-
Protocol: Always use two pairs of gloves (double-gloving). This practice significantly reduces the risk of exposure in case the outer glove is torn or contaminated. Inspect gloves for any signs of degradation or perforation before use.[6] Remove and replace gloves immediately if contamination is suspected, and always before leaving the laboratory or touching common surfaces like doorknobs or keyboards.[6][7]
Body Protection
Protecting the skin from potential contact with the powdered chemical is crucial.
-
Mandatory: A clean, buttoned laboratory coat must be worn at all times.[8] Ensure the sleeves are of an appropriate length to cover the wrists.
-
Best Practice: For operations with a higher risk of spills, such as large-scale reactions or transfers, consider using a chemically resistant apron over the lab coat.
Respiratory Protection
As a powder, this compound can become airborne, creating an inhalation risk.
-
Mandatory Engineering Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize the generation of airborne dust.[6]
-
Situational Respiratory Protection: If engineering controls are not available or are insufficient to control dust, a respirator may be required. In such cases, a risk assessment must be performed by an environmental health and safety professional to determine the appropriate type of respirator (e.g., an N95 dust mask or a half-mask respirator with P100 cartridges).
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inventory | Safety glasses | Single pair of nitrile gloves | Laboratory coat | Not typically required |
| Weighing/Transfer (<5g) | Chemical splash goggles | Double-paired nitrile gloves | Laboratory coat | Work within a chemical fume hood |
| Preparing Solutions | Chemical splash goggles & face shield | Double-paired nitrile gloves | Laboratory coat | Work within a chemical fume hood |
| Large-Scale Handling (>5g) | Chemical splash goggles & face shield | Double-paired nitrile gloves | Laboratory coat & chemical-resistant apron | Work within a chemical fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile or butyl rubber gloves | Laboratory coat & chemical-resistant apron | Risk assessment required; may need respirator |
Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step procedure is critical for minimizing exposure and preventing environmental release.
Step 1: Preparation and Engineering Controls
-
Designate Area: Cordon off a specific area within a chemical fume hood for the handling of the compound.
-
Verify Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as outlined in the table above before approaching the designated area.
Step 2: Handling and Operational Plan
-
Transfer: Carefully transfer the required amount of the solid compound from its storage container to a weigh boat or reaction vessel. Use gentle motions to avoid creating dust.
-
Containment: Keep the container sealed whenever possible. If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Contamination Control: Any item that comes into contact with the compound (e.g., spatula, weigh boat) is considered contaminated and should be decontaminated or disposed of as hazardous waste.
Step 3: Decontamination and Disposal
-
Waste Segregation: All solid waste contaminated with the compound (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Rinsate: Glassware should be rinsed with a small amount of an appropriate solvent. This rinsate must be collected and disposed of as liquid hazardous chemical waste. Do not dispose of the compound or its solutions down the drain.[7][8]
-
Disposal Protocol: Follow all local and institutional regulations for the disposal of brominated organic compounds.[2] Entrust disposal to a licensed waste disposal company.[2]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[7]
Workflow Visualization
The following diagram illustrates the critical decision points and procedural flow for safely handling (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene.
Caption: Safe Handling and Disposal Workflow Diagram.
By integrating this rigorous, multi-layered approach to personal protection and operational procedure, you build a self-validating system of safety. This ensures that your valuable research in drug development and chemical synthesis can proceed with confidence, protecting both you and the environment.
References
-
Vertex AI Search. (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | 211560-97-3.
-
PubMed. (2021, May 26). Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust. 9
-
Learn. (2026, February 23). What Are the Health Risks Associated with Brominated Flame Retardants? 10
-
TCI AMERICA. (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | 211560-97-3.
-
CymitQuimica. (2025, July 8). SAFETY DATA SHEET - (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol. 2
-
European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. 11
-
Rat Cat Inc. Toxic effects of brominated flame retardants in man and in wildlife. 12
-
Fisher Scientific. SAFETY DATA SHEET - 1,4-Dibromo-2,5-dimethoxybenzene. 13
-
Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. 14
-
Fisher Scientific. SAFETY DATA SHEET - 2,2'-DIBROMO-1,1'-BINAPHTHYL. 4
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. 15
-
PubChem. (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | C24H20Br2O4 | CID 10839989. 1
-
RSC Education. The interactive lab primer - working safely. 8
-
Organic Syntheses. (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). 16
-
Lab Safety Rules and Guidelines. (2024, January 23). 7
-
Sigma-Aldrich. (S)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | 211560-97-3.
-
American Chemical Society. Laboratory Safety. 17
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. 18
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Working with Chemicals. 6
-
Rocky Mountain Reagents. (2025, July 18). How to Ensure Safety When Handling Laboratory Chemicals. 19
-
Lab Pro. (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, 1G - D4882-1G. 5
-
PMC. 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene. 20
-
Chem-Impex. (S-6,6'-Dibromo-2,2'-bis(metoximetoxi)-1,1'-binaftilo. 21
Sources
- 1. (R)-6,6'-Dibromo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | C24H20Br2O4 | CID 10839989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. labproinc.com [labproinc.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Human health risks from brominated flame retardants and polycyclic aromatic hydrocarbons in indoor dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 11. All news - ECHA [echa.europa.eu]
- 12. fnw.ratcatinc.com [fnw.ratcatinc.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. acs.org [acs.org]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. How to Ensure Safety When Handling Laboratory Chemicals [rmreagents.com]
- 20. 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
